Trpc5-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H11ClF4N4O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
3-chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C18H11ClF4N4O3/c19-13-14(16(29)26-15(13)28)27-4-3-9-11(6-27)24-7-25-17(9)30-12-2-1-8(20)5-10(12)18(21,22)23/h1-2,5,7H,3-4,6H2,(H,26,28,29) |
InChI Key |
OCZQLQZPYCOVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=NC=N2)OC3=C(C=C(C=C3)F)C(F)(F)F)C4=C(C(=O)NC4=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TRPC5 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Trpc5-IN-4" is not publicly available in the reviewed literature. This guide will focus on the mechanism of action of well-characterized, potent, and selective TRPC5 channel inhibitors, such as Pico145 and HC-070, which are likely to share mechanistic principles with other compounds in this class.
Core Mechanism of Action
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca²⁺ and Na⁺.[1] They are key players in cellular ion homeostasis and are implicated in a variety of physiological and pathological processes.[1] TRPC5 can form homomeric channels (composed of only TRPC5 subunits) or heteromeric channels with TRPC1 and TRPC4 subunits.[2][3][4]
The primary mechanism of action for small-molecule inhibitors targeting TRPC5 is the direct blockade of the ion channel pore, preventing the influx of cations.[1] This inhibition can be achieved through several modes, including competitive antagonism, allosteric modulation, or direct pore blockade.[1] These inhibitors are designed to be highly potent and selective for TRPC4 and TRPC5 channels.
TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), specifically through Gq/11 and Gi/o protein signaling pathways, as well as by receptor tyrosine kinases.[5][6][7] Activation of these pathways leads to the opening of the TRPC5 channel and subsequent cation influx. TRPC5 inhibitors prevent this influx, thereby modulating downstream cellular events.
Signaling Pathways
The activation of TRPC5 channels is a complex process involving multiple signaling cascades. The following diagram illustrates the key pathways leading to TRPC5 activation and the point of intervention for inhibitors.
Quantitative Data: Inhibitor Potency
The potency of TRPC5 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various TRPC channel configurations. The following tables summarize the reported IC50 values for representative TRPC5 inhibitors.
Table 1: Potency of Pico145 (C31)
| Channel Configuration | Agonist | IC50 Value | Reference |
| TRPC5 | Englerin A | 1.3 nM | [8] |
| TRPC4 | Englerin A | 0.35 nM | [8] |
| TRPC5-TRPC1 | Englerin A | 0.2 nM | [8] |
| TRPC4-TRPC1 | Englerin A | 0.06 nM | [8] |
Table 2: Potency of HC-070
| Channel Configuration | Agonist | IC50 Value | Reference |
| hTRPC4 | Englerin A | 0.96 nM | [9] |
| hTRPC4 | GTPγS | 5.72 nM | [9] |
Table 3: Potency of Other TRPC5 Modulators
| Compound | Action | Channel Target | EC50 / IC50 | Reference |
| (-)-Englerin A | Activator | TRPC4/C5 | ~7-11 nM (EC50) | [2] |
| Riluzole | Activator | TRPC5 | 9.2 µM (EC50) | [2] |
| Clemizole | Inhibitor | TRPC5 | 1.1 µM (IC50) | [2] |
| M084 | Inhibitor | TRPC4/C5 | Not specified | [7] |
Experimental Protocols
The characterization of TRPC5 inhibitors relies on key experimental techniques, primarily electrophysiology and calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing inhibitor potency and mechanism.[10][11]
Objective: To measure ionic currents through TRPC5 channels in response to agonists and determine the inhibitory effect of test compounds.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably or transiently expressing the TRPC channel of interest (e.g., hTRPC5) are cultured on coverslips.[12]
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.[12]
-
Solutions:
-
External (Bath) Solution (example): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.[13]
-
Internal (Pipette) Solution (example): 120 mM CsCl, 10 mM NaCl, 10 mM HEPES, 0.4 mM MgCl2, pH adjusted to 7.3 with CsOH.[14] Agonists like GTPγS can be included in the internal solution.[9]
-
-
Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with the external solution.[12]
-
A gigaohm seal is formed between the micropipette and the cell membrane.[13]
-
The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[13]
-
The cell is voltage-clamped, typically at a holding potential of -60 mV.[12]
-
Currents are elicited by applying voltage ramps (e.g., from +100 mV to -120 mV).[12]
-
TRPC5 channels are activated by applying an agonist (e.g., Englerin A) to the bath solution.
-
The inhibitor is then applied at various concentrations to determine its effect on the agonist-induced current and to calculate the IC50.
-
-
Data Acquisition: Data is acquired using an amplifier and software like pCLAMP.[12]
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration, providing an indirect measure of TRPC5 channel activity.[8][15]
Objective: To assess the ability of compounds to inhibit agonist-induced calcium influx through TRPC5 channels.
Methodology:
-
Cell Plating: HEK293 cells stably expressing the TRPC channel of interest are seeded into 96-well plates.[8]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4-AM or Fura-2, for 30-60 minutes at 37°C.[8][16]
-
Compound Incubation: Cells are pre-incubated with the test inhibitor at various concentrations.[8]
-
Measurement:
-
The plate is placed in a FLIPR instrument.
-
Baseline fluorescence is measured.
-
An agonist (e.g., 10 nM Englerin A) is added to activate the TRPC5 channels.[8]
-
The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.
-
-
Data Analysis: The reduction in the agonist-evoked calcium signal in the presence of the inhibitor is used to determine the compound's IC50 value.[8]
Conclusion
Inhibitors of the TRPC5 channel represent a promising class of therapeutic agents. Their mechanism of action is centered on the direct blockade of the channel, preventing the pathological influx of cations that is driven by GPCR-mediated signaling pathways. The characterization of these inhibitors is performed using a combination of high-throughput calcium assays for initial screening and detailed electrophysiological studies to confirm potency and elucidate the precise mechanism of inhibition. The data gathered from these experimental approaches are crucial for the development of selective and effective drugs targeting TRPC5-related pathologies.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Mechanism of Trpc5-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trpc5-IN-4 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 ion channels. Identified as compound 16g in its discovery publication, this compound demonstrates high affinity for these channels, with IC50 values of 14.07 nM for TRPC5 and 65 nM for TRPC4. Its development as a specific inhibitor allows for the targeted investigation of TRPC4 and TRPC5 channel function in various physiological and pathological processes. This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, serving as a technical resource for researchers in pharmacology and drug development. The primary application of this compound explored to date is in the context of chronic kidney disease (CKD), where it has shown protective effects on podocytes.
Introduction to TRPC5 Channels
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in regulating intracellular calcium concentration.[1] These channels are implicated in a wide array of physiological processes, including neuronal signaling, fear and anxiety responses, and the regulation of vascular tone. Dysregulation of TRPC5 channel activity has been linked to several pathological conditions, making it a significant target for therapeutic intervention. TRPC5 can form both homomeric channels and heteromeric channels with other TRPC subfamily members, such as TRPC1 and TRPC4, leading to a diversity of functional channel properties.
This compound: A Potent and Selective Inhibitor
This compound is a novel pyrroledione analog that has emerged from a targeted drug discovery program aimed at identifying potent inhibitors of TRPC5. Its high selectivity for TRPC5 and TRPC4 over other TRPC channels, such as TRPC3, TRPC6, and TRPC7, makes it a valuable tool for dissecting the specific roles of these channels.[1]
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in cellular assays, providing key quantitative metrics for its activity.
| Target | IC50 (nM) | Assay System |
| TRPC5 | 14.07 | HEK293 cells |
| TRPC4 | 65 | HEK293 cells |
| TRPC3 | Very weak inhibition | HEK293 cells |
| TRPC6 | No inhibitory effect | HEK293 cells |
| TRPC7 | No inhibitory effect | HEK293 cells |
Table 1: Inhibitory potency of this compound against various TRPC channels.[1]
Mechanism of Action
This compound functions by directly blocking the TRPC5 and TRPC4 ion channels, thereby preventing the influx of cations, including calcium, into the cell. This inhibition of channel activity modulates downstream signaling pathways that are dependent on calcium entry.
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Intracellular Calcium Concentration Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human TRPC4 or TRPC5 channels.
-
Method: A fluorescence-based assay was used to measure changes in intracellular calcium concentration.
-
Protocol:
-
Seed TRPC4- or TRPC5-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with a physiological salt solution.
-
Add varying concentrations of this compound (ranging from 0.003 to 3 µM) to the wells and incubate for a specified period.
-
Stimulate the channels with a known TRPC5 agonist.
-
Measure the fluorescence intensity over time (up to 1000 seconds) using a fluorescence plate reader.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay
-
Cell Lines: Primary cultured hepatocytes and mouse podocyte (MPC5) cells.
-
Method: A standard cell viability assay (e.g., MTT or CellTiter-Glo) was performed to assess the cytotoxicity of this compound.
-
Protocol:
-
Seed hepatocytes or MPC5 cells in a 96-well plate and culture until they reach the desired confluence.
-
Treat the cells with this compound at concentrations of 1 µM and 10 µM for 24 hours.
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Compare the results of treated cells to untreated control cells to determine the effect on cell viability. The results indicated that this compound did not reduce cell viability, suggesting it is not cytotoxic at the tested concentrations.[1]
-
Podocyte Rearrangement Assay
-
Cell Line: Mouse podocyte (MPC5) cells.
-
Method: This assay evaluates the protective effect of this compound against protamine sulfate (PS)-induced podocyte injury, which manifests as cytoskeletal rearrangement.
-
Protocol:
-
Culture MPC5 cells on collagen-coated coverslips.
-
Pre-incubate the cells with varying concentrations of this compound (0.1, 0.3, 1, and 3 µM) for 30 minutes.
-
Induce podocyte injury by treating the cells with protamine sulfate (PS).
-
Fix the cells and stain for F-actin using fluorescently labeled phalloidin.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
-
Quantify the degree of podocyte rearrangement and compare the results between treated and untreated cells. This compound was found to concentration-dependently reduce the PS-induced podocyte rearrangement.[1]
-
Therapeutic Potential
The potent and selective inhibitory profile of this compound, coupled with its demonstrated protective effects on podocytes, positions it as a promising lead compound for the development of therapeutics for chronic kidney disease (CKD), particularly proteinuric kidney diseases like focal segmental glomerulosclerosis (FSGS).[2] Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC4 and TRPC5 channels. Its high potency and selectivity offer a significant advantage for targeted studies. The experimental data gathered to date strongly support its potential as a therapeutic agent for chronic kidney disease. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating further exploration of its functions and applications.
References
The Role of TRPC5 Inhibition in Calcium Signaling: A Technical Guide to GFB-8438
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that play a crucial role in regulating intracellular calcium concentration. Their involvement in various physiological and pathological processes has made them an attractive target for drug discovery. This technical guide provides an in-depth overview of the role of TRPC5 inhibition in calcium signaling, with a specific focus on the potent and selective inhibitor, GFB-8438. Due to the lack of publicly available data for a compound named "Trpc5-IN-4," this guide will utilize the well-characterized molecule GFB-8438 as a representative TRPC5 inhibitor to illustrate the core principles of TRPC5 modulation. This document will detail its quantitative pharmacology, the experimental protocols used for its characterization, and its mechanism of action within the TRPC5 signaling pathway.
Data Presentation: Quantitative Pharmacology of GFB-8438
The potency and selectivity of a pharmacological tool are critical for its utility in research and as a potential therapeutic. GFB-8438 has been characterized using various in vitro assays to determine its inhibitory activity against TRPC5 and other related ion channels.[1][2][3]
| Target | Assay Type | Species | IC50 (µM) | Reference |
| TRPC5 | Qpatch | Human | 0.18 | [1][2][3] |
| TRPC5 | Manual Patch Clamp | Human | 0.28 | [1] |
| TRPC4 | Qpatch | Human | 0.29 | [2][3] |
| TRPC6 | Qpatch | Human | >10 | [1][2] |
Table 1: In vitro potency of GFB-8438 against TRPC channels. The half-maximal inhibitory concentration (IC50) values demonstrate that GFB-8438 is a potent inhibitor of human TRPC5 and the closely related TRPC4, with excellent selectivity against TRPC6.[1][2][3]
GFB-8438 has also been profiled for its selectivity against a broader panel of ion channels and other off-target proteins, demonstrating a favorable selectivity profile. It shows minimal activity against other TRP family members (TRPC3/7, TRPA1, TRPV1/2/3/4/5, and TRPM2/3/4/8), NaV1.5, and the hERG channel.[1]
Experimental Protocols
The characterization of TRPC5 inhibitors like GFB-8438 relies on robust and reproducible experimental methodologies. The following sections detail the key protocols used to assess the compound's activity.
Fluorescence-Based Calcium Assay (FLIPR)
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium concentration. This assay is often used for primary screening of compound libraries to identify potential modulators of ion channels like TRPC5.
Objective: To determine the inhibitory effect of a compound on TRPC5 channel activation by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Black-walled, clear-bottom 384-well microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercially available kit like the FLIPR Calcium Assay Kit).
-
Probenecid (to prevent dye extrusion).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
TRPC5 agonist (e.g., Englerin A or a Gq-coupled receptor agonist like carbachol).
-
Test compound (e.g., GFB-8438).
-
FLIPR instrument.
Protocol:
-
Cell Plating: Seed HEK293-hTRPC5 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution containing the fluorescent dye and probenecid in assay buffer. Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (GFB-8438) in assay buffer. The FLIPR instrument will add the compound to the wells.
-
Baseline Reading: The instrument will read the baseline fluorescence for a short period before agonist addition.
-
Agonist Addition and Measurement: The FLIPR instrument will then add the TRPC5 agonist to stimulate calcium influx. Fluorescence is measured continuously for a defined period (e.g., 2-5 minutes) to capture the calcium response.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The inhibitory effect of the compound is calculated by comparing the peak fluorescence in compound-treated wells to control (vehicle-treated) wells. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for directly measuring the ion flow through channels in the cell membrane. It provides detailed information about the biophysical properties of the channel and the mechanism of inhibition.
Objective: To directly measure the inhibitory effect of a compound on TRPC5-mediated ion currents.
Materials:
-
HEK293 cells expressing TRPC5.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
TRPC5 agonist.
-
Test compound (GFB-8438).
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage ramps or steps to elicit TRPC5 currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing a TRPC5 agonist to activate the channels and record the resulting current.
-
Inhibitor Application: After a stable baseline current is established, co-apply the test compound (GFB-8438) with the agonist and record the inhibition of the current.
-
Data Analysis: Measure the amplitude of the TRPC5 current before and after the application of the inhibitor. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.
Signaling Pathways and Mechanism of Action
TRPC5 channels are activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) linked to phospholipase C (PLC) activation and store-operated calcium entry (SOCE). In the context of kidney disease, a key signaling pathway involving TRPC5 and the small GTPase Rac1 has been identified as a driver of podocyte injury.[1][4]
Podocyte damage can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 channels to the cell membrane.[1] The subsequent influx of calcium through these channels further activates Rac1 in a positive feedback loop, leading to cytoskeletal remodeling, podocyte foot process effacement, and proteinuria.[1][4]
GFB-8438 acts as a direct inhibitor of the TRPC5 channel, blocking the influx of calcium. By interrupting this feed-forward loop, GFB-8438 can protect podocytes from injury.[1]
Below are diagrams illustrating the TRPC5 signaling pathway, the mechanism of GFB-8438, and a typical experimental workflow.
Figure 1: Simplified TRPC5 signaling pathway in podocytes.
Figure 2: Mechanism of action of GFB-8438.
Figure 3: Experimental workflow for a FLIPR-based calcium assay.
Conclusion
GFB-8438 is a potent and selective inhibitor of the TRPC5 ion channel, a key component of a calcium signaling pathway implicated in kidney disease. By blocking TRPC5-mediated calcium influx, GFB-8438 disrupts a pathogenic feed-forward loop involving Rac1 activation, thereby protecting podocytes from injury. The experimental protocols detailed in this guide, including fluorescence-based calcium assays and patch-clamp electrophysiology, are essential for the characterization of such inhibitors. This in-depth technical overview provides a valuable resource for researchers and drug development professionals working to understand and therapeutically target TRPC5-mediated calcium signaling.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Trpc5-IN-4 biological activity
A Technical Guide to the Biological Activity of Trpc5-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes. Its role in kidney diseases, particularly in podocyte injury and subsequent proteinuria, has made it a significant target for drug discovery. This technical guide focuses on the biological activity of this compound, a potent and selective inhibitor of TRPC5. This compound, a pyrrolledione analog, has demonstrated promising preclinical activity, suggesting its potential as a therapeutic agent for chronic kidney disease (CKD).[1] This document provides a comprehensive overview of its mechanism of action, quantitative biological data, relevant experimental protocols, and associated signaling pathways.
Quantitative Biological Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [2]
| Target | Assay Type | IC50 (nM) | Cell Line |
| Human TRPC5 | Intracellular Ca2+ Assay | 14.07 | HEK293 |
| Human TRPC4 | Intracellular Ca2+ Assay | 65 | HEK293 |
| Human TRPC3 | Intracellular Ca2+ Assay | Very weak inhibition | HEK293 |
| Human TRPC6 | Intracellular Ca2+ Assay | No inhibitory effect | HEK293 |
| Human TRPC7 | Intracellular Ca2+ Assay | No inhibitory effect | HEK293 |
Table 2: Cellular Activity of this compound
| Assay | Effect | Cell Line | Concentration Range |
| Protamine Sulfate (PS)-Induced Podocyte Injury | Concentration-dependent reduction of podocyte rearrangement | MPC5 | 0.1, 0.3, 1, 3 µM |
| Cytotoxicity | No reduction in cell viability | Primary cultured hepatocytes, MPC5 | 1 and 10 µM (24 hours) |
Mechanism of Action and Signaling Pathways
TRPC5 channels are key mediators of calcium influx in podocytes, specialized cells in the kidney glomerulus that are essential for the filtration barrier. In pathological conditions, overactivation of TRPC5 leads to a cascade of events culminating in podocyte injury and proteinuria. A critical component of this pathway is the small GTPase Rac1.[3][4] Podocyte injury can lead to the activation of Rac1, which in turn promotes the translocation of TRPC5 to the cell membrane.[3][4] The subsequent increase in calcium influx through TRPC5 further activates Rac1, creating a detrimental feed-forward loop that drives cytoskeletal remodeling, foot process effacement, and ultimately, podocyte loss and proteinuria.[3][4]
This compound exerts its therapeutic effect by directly inhibiting the TRPC5 channel, thereby blocking the influx of calcium. This inhibition disrupts the vicious cycle of Rac1 activation and TRPC5-mediated calcium signaling, leading to the stabilization of the podocyte cytoskeleton and the preservation of the glomerular filtration barrier.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the biological activity of this compound. It is important to note that these are generalized methods, and specific parameters may have been optimized in the primary research.
Intracellular Calcium Assay (FLIPR-based)
This assay is used to determine the inhibitory effect of compounds on TRPC channel activity by measuring changes in intracellular calcium concentration.
Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing the human TRPC5 channel into 96- or 384-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound solutions to the respective wells of the cell plate and incubate for a predetermined period (e.g., 15-30 minutes).
-
Agonist Addition and Signal Detection: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add a TRPC5 agonist (e.g., Englerin A) to all wells simultaneously to stimulate calcium influx.
-
Data Analysis: The instrument records the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration. The inhibitory effect of this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.
Protamine Sulfate-Induced Podocyte Injury Assay
This cellular assay models podocyte injury and is used to assess the protective effects of compounds like this compound.
Protocol:
-
Cell Culture: Culture conditionally immortalized mouse podocytes (MPC5 cells) on collagen-coated plates or coverslips. Differentiate the podocytes by culturing them at 37°C without interferon-γ for 10-14 days.
-
Compound Pre-treatment: Pre-incubate the differentiated podocytes with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes.
-
Induction of Injury: Induce podocyte injury by adding protamine sulfate (PS) to the culture medium at a final concentration known to cause cytoskeletal rearrangement (e.g., 200 µg/mL) and incubate for a short period (e.g., 30-60 minutes).
-
Immunofluorescence Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent-based buffer, and block non-specific binding sites. Stain the actin cytoskeleton with fluorescently labeled phalloidin and visualize key podocyte proteins (e.g., synaptopodin) using specific primary and fluorescently labeled secondary antibodies.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Assess the degree of podocyte injury by observing changes in the actin cytoskeleton, such as the loss of stress fibers and the formation of lamellipodia, and the distribution of podocyte-specific proteins. The protective effect of this compound is determined by the preservation of the normal cellular morphology.
Cytotoxicity Assay
This assay is performed to evaluate the potential toxic effects of a compound on different cell types.
Protocol:
-
Cell Seeding: Seed primary cultured hepatocytes or MPC5 cells in 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 1 and 10 µM) for 24 hours. Include a vehicle control and a positive control for cytotoxicity.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle-treated control cells. A lack of significant reduction in cell viability indicates the absence of cytotoxicity at the tested concentrations.
Conclusion
This compound is a potent and selective inhibitor of the TRPC5 ion channel with promising in vitro activity. Its ability to protect podocytes from injury in a well-established disease model highlights its potential as a therapeutic candidate for chronic kidney diseases characterized by proteinuria. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound. The detailed experimental protocols offer a starting point for researchers aiming to replicate or expand upon these findings. The elucidation of the TRPC5-Rac1 signaling pathway provides a clear mechanistic rationale for the therapeutic targeting of TRPC5 in proteinuric kidney diseases.
References
- 1. Discovery of pyrroledione analogs as potent transient receptor potential canonical channel 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 4. pubs.acs.org [pubs.acs.org]
Trpc5-IN-4 and its Analogs: A Technical Guide for Chronic Kidney Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A key pathological feature of many CKDs is the damage and loss of podocytes, specialized cells in the glomerulus essential for filtration. The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a critical mediator of podocyte injury. Its activation leads to calcium influx, triggering a cascade of events that result in cytoskeletal remodeling, foot process effacement, and eventual podocyte detachment and loss, culminating in proteinuria and the progression of CKD. This technical guide provides an in-depth overview of the role of TRPC5 in CKD and details the use of small molecule inhibitors, such as Trpc5-IN-4 and its analogs, as a promising therapeutic strategy. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows to aid researchers in this field.
Introduction to TRPC5 in Chronic Kidney Disease
The TRPC5 channel, a non-selective cation channel, is highly expressed in podocytes.[1] Under pathological conditions, such as those initiated by angiotensin II, TRPC5 channel activity is upregulated.[2] This leads to an influx of calcium which activates the small GTPase Rac1.[3][4][5] Activated Rac1, in turn, promotes further TRPC5 translocation to the plasma membrane, creating a detrimental feed-forward loop that drives podocyte injury.[2][6] This cascade disrupts the intricate actin cytoskeleton of podocytes, leading to the effacement of their foot processes, a hallmark of glomerular diseases.[7] The subsequent loss of podocytes from the glomerular filtration barrier results in proteinuria, a key indicator of CKD progression.[1][8][9] Therefore, the inhibition of TRPC5 presents a targeted therapeutic approach to protect podocytes and ameliorate the progression of CKD.[1][10]
Quantitative Data on TRPC5 Inhibitors
Several small molecule inhibitors of TRPC5 have been developed and characterized for their potential in treating CKD. The following tables summarize the in vitro potency and in vivo efficacy of key TRPC5 inhibitors.
| Inhibitor | Target(s) | IC50 (μM) | Cell Line/Assay Condition | Reference(s) |
| GFB-8438 | hTRPC5 | 0.18 | Qpatch | [6][10][11][12][13] |
| hTRPC5 | 0.28 | Manual Patch Clamp | [6] | |
| rTRPC5 | 0.18 | Qpatch | [6] | |
| hTRPC4 | 0.29 | Qpatch | [6][10][11][13] | |
| hTRPC6 | >30 | Qpatch | [6][11][13] | |
| AC1903 | TRPC5 | 14.7 | HEK-293 cells | [14][15][16] |
| TRPC5 | 4.0 - 13.6 | [17] | ||
| TRPC5 | 4.06 | [18] | ||
| TRPC4 | >100 | [17] | ||
| TRPC6 | No effect | [14][17] | ||
| ML204 | TRPC4β | 0.96 | HEK293 cells (Ca2+ influx) | [19][20] |
| TRPC4 | 2.91 | HEK293 cells (ACh-stimulated Ca2+ influx) | [21] | |
| TRPC4 | 2.85 | GTPγS-evoked currents | [22] | |
| Pico145 | TRPC5 | 0.0013 | Ca2+ recordings | [23] |
| TRPC4 | 0.000349 | Ca2+ recordings | [23] | |
| HC-070 | hTRPC4 | 0.00096 - 0.00572 | Manual Patch-Clamp | [24] |
| Animal Model | Inhibitor | Dosing Regimen | Key Findings | Reference(s) |
| DOCA-salt hypertensive rat (FSGS model) | GFB-8438 | 30 mg/kg, s.c., daily for 3 weeks | Significant reduction in total protein and albumin in urine. | [11][12] |
| AT1 receptor transgenic rat (FSGS model) | AC1903 | 50 mg/kg, i.p., twice daily for 7 days | Significantly suppressed proteinuria, reduced pseudocyst formation, and prevented podocyte loss. | [14][15] |
| Dahl salt-sensitive rat (hypertensive FSGS model) | AC1903 | 50 mg/kg, i.p., twice daily | Significantly reduced the rate of progressive proteinuria and preserved podocyte numbers. No effect on mean arterial pressure. | [25] |
| Puromycin Aminonucleoside (PAN)-induced nephrosis rat | AC1903 | 50 mg/kg, i.p., twice daily | Significantly reduced urine albumin and protected podocyte foot processes from effacement. | [23][26] |
Experimental Protocols
In Vitro Podocyte Injury Model
Objective: To assess the protective effect of a TRPC5 inhibitor on cultured podocytes subjected to injury.
Materials:
-
Primary or immortalized mouse podocytes
-
Collagen-coated culture plates/coverslips
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Protamine Sulfate (PS) solution (e.g., 2 mg/ml in HBSS)
-
TRPC5 inhibitor (e.g., GFB-8438, AC1903) dissolved in a suitable vehicle (e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% BSA in PBS)
-
Primary antibodies (e.g., anti-synaptopodin, anti-nephrin)
-
Fluorophore-conjugated secondary antibodies
-
Phalloidin conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture podocytes on collagen-coated plates or coverslips until they reach the desired confluency and differentiation state.[11]
-
Inhibitor Pre-treatment: Pre-incubate the podocytes with the TRPC5 inhibitor at the desired concentration (e.g., 1 µM GFB-8438) for a specified time (e.g., 30 minutes).[11][12] Include a vehicle-only control group.
-
Induction of Injury: Induce podocyte injury by adding protamine sulfate to the culture medium for a defined period.[27][28][29]
-
Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde.[22] b. Permeabilize the cells with 0.1% Triton X-100.[22] c. Block non-specific antibody binding with 10% BSA.[22] d. Incubate with primary antibodies against podocyte markers (e.g., synaptopodin, nephrin) overnight at 4°C.[2] e. Wash and incubate with appropriate fluorophore-conjugated secondary antibodies and fluorescently-labeled phalloidin.[22] f. Counterstain nuclei with DAPI.[22]
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Assess changes in the actin cytoskeleton and the expression and localization of podocyte-specific proteins.
In Vivo Chronic Kidney Disease Model (DOCA-Salt Hypertension)
Objective: To evaluate the efficacy of a TRPC5 inhibitor in a rat model of hypertensive nephropathy.
Materials:
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl drinking water
-
TRPC5 inhibitor (e.g., GFB-8438)
-
Vehicle for inhibitor
-
Metabolic cages for urine collection
-
Anesthetics (e.g., ketamine/xylazine)[14]
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy: Anesthetize the rats and perform a left uninephrectomy.[6][14]
-
DOCA and Salt Administration: a. Following recovery from surgery, implant a DOCA pellet subcutaneously or administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg twice weekly).[6][14] b. Replace drinking water with 1% NaCl solution.[6][14]
-
Inhibitor Treatment: a. Divide the rats into a vehicle control group and a TRPC5 inhibitor treatment group. b. Administer the inhibitor (e.g., 30 mg/kg GFB-8438, s.c.) or vehicle daily for the duration of the study (e.g., 3-5 weeks).[11][12][14]
-
Monitoring and Sample Collection: a. Monitor blood pressure regularly. b. House the rats in metabolic cages at specified intervals (e.g., weekly) to collect 24-hour urine samples.[30]
-
Analysis: a. Proteinuria Quantification: Measure the total protein and/or albumin concentration in the collected urine samples using a suitable method such as the Bradford assay or a turbidity assay.[9][20][31] b. Histological Analysis: At the end of the study, euthanize the rats, perfuse and collect the kidneys. Process the kidney tissue for histological staining (e.g., PAS) and immunofluorescence to assess glomerular injury and podocyte number.[17] c. Podocyte Counting: Stain kidney sections with a podocyte-specific nuclear marker (e.g., WT-1) and count the number of podocytes per glomerulus.[8][17]
Visualizations
Signaling Pathway of TRPC5-Mediated Podocyte Injury
Caption: TRPC5-Rac1 signaling cascade in podocyte injury.
Experimental Workflow for Evaluating TRPC5 Inhibitors
Caption: Workflow for preclinical evaluation of TRPC5 inhibitors.
Conclusion
The inhibition of the TRPC5 ion channel represents a highly promising and targeted therapeutic strategy for the treatment of chronic kidney disease. The compelling preclinical data, demonstrating the ability of small molecule inhibitors to protect podocytes from injury and reduce proteinuria in various animal models, underscores the potential of this approach. This technical guide provides researchers with a foundational understanding of the role of TRPC5 in CKD, along with the necessary data and methodologies to further investigate and develop novel TRPC5-targeted therapies. The continued exploration of this pathway holds the potential to deliver new and effective treatments for patients suffering from progressive kidney diseases.
References
- 1. Role of TRPC5 channel inhibition in the treatment of glomerular disease - Anna Greka [grantome.com]
- 2. Immunofluorescence staining of WT-1/Podocalyxin on Mouse kidney sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep transcriptomic profiling of Dahl salt-sensitive rat kidneys with mutant form of Resp18 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anmfonline.org [anmfonline.org]
- 6. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Podocyte Number in a Small Sample Size of Glomeruli with CUBIC to Evaluate Podocyte Depletion of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Quantification of proteinuria by measurement of the protein/creatinine ratio] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Primary Culture of Murine Podocytes with Proven Origin | Springer Nature Experiments [experiments.springernature.com]
- 14. ijvets.com [ijvets.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Isolation of Podocyte Cell Fractions From Mouse Kidney Using Magnetic Activated Cell Sorting (MACS) [bio-protocol.org]
- 17. Podocyte Counting and Density Analysis [protocols.io]
- 18. Reevaluation of analytical procedures on quantitation of urinary protein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rat Urinary Protein Assay - Chondrex, Inc. [chondrex.com]
- 21. Preparation of Human Kidney Progenitor Cultures and Their Differentiation into Podocytes [bio-protocol.org]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadinstitute.org [broadinstitute.org]
- 26. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. resources.amsbio.com [resources.amsbio.com]
- 31. chondrex.com [chondrex.com]
Trpc5-IN-4: A Potent Inhibitor of TRPC5 Channels with Potential Therapeutic Implications in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels implicated in the pathophysiology of several neurodegenerative diseases. Their role in mediating calcium dysregulation, oxidative stress, and subsequent neuronal apoptosis has positioned them as a promising therapeutic target. This technical guide provides a comprehensive overview of Trpc5-IN-4, a potent and selective inhibitor of TRPC5. We consolidate the available quantitative data, detail relevant experimental protocols, and visualize the core signaling pathways. While current research on this compound has primarily focused on its potential in chronic kidney disease, this guide extrapolates its therapeutic relevance to neurodegenerative disease models based on the established role of TRPC5 in neuronal function and pathology.
Introduction to TRPC5 in Neurodegeneration
TRPC5 channels are widely expressed in the central nervous system, including the hippocampus, striatum, and substantia nigra, regions critically affected in various neurodegenerative disorders.[1][2] Dysregulation of TRPC5 activity has been linked to the pathogenic mechanisms of Huntington's disease, Parkinson's disease, and seizure-induced neuronal death.[3][4][5] Activation of TRPC5 can lead to excessive calcium influx, triggering a cascade of detrimental events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6] Consequently, the inhibition of TRPC5 channels presents a rational therapeutic strategy to mitigate neuronal damage and disease progression.
This compound: A Potent TRPC5 Inhibitor
This compound is a novel small molecule identified as a potent inhibitor of TRPC5 channels. It belongs to a class of pyrrolidinedione analogs and has demonstrated high affinity and selectivity for TRPC5.
Quantitative Data
The inhibitory potency of this compound has been characterized in vitro, with the following key quantitative metrics:
| Target | IC50 Value | Assay System | Reference |
| TRPC5 | 14.07 nM | HEK293 cells | [7] |
| TRPC4 | 65 nM | HEK293 cells | [7] |
| TRPC3 | Very weak inhibitory activity | HEK293 cells | [7] |
| TRPC6 | No inhibitory effect | HEK293 cells | [7] |
| TRPC7 | No inhibitory effect | HEK293 cells | [7] |
Table 1: In vitro inhibitory activity of this compound against various TRPC channels.
Experimental Protocols
While specific protocols for this compound in neurodegenerative models are not yet published, this section provides detailed methodologies for relevant assays based on the characterization of this compound and general protocols for evaluating TRPC5 inhibitors in a neurological context.
In Vitro Calcium Imaging Assay for TRPC5 Inhibition
This protocol is adapted from the initial characterization of this compound to measure its inhibitory effect on intracellular calcium concentration.
Objective: To determine the dose-dependent inhibition of TRPC4 and TRPC5 channels by this compound.
Materials:
-
HEK293 cells stably expressing human TRPC4 or TRPC5.
-
Fluo-4 AM calcium indicator.
-
This compound.
-
Channel agonist (e.g., Englerin A or a G-protein coupled receptor agonist).
-
Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Cell Culture: Culture HEK293 cells expressing TRPC4 or TRPC5 in appropriate media and conditions.
-
Cell Plating: Seed cells onto 96-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with Fluo-4 AM in HBSS for 60 minutes at 37°C.
-
Compound Incubation: Wash cells with HBSS and incubate with varying concentrations of this compound (e.g., 0.003-3 µM) for a specified pre-incubation time.
-
Baseline Fluorescence Measurement: Measure baseline fluorescence using a fluorescence plate reader.
-
Channel Activation: Add the channel agonist to induce calcium influx.
-
Post-Stimulation Fluorescence Measurement: Immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.
Cell Viability Assay in Neuronal Cells
This protocol assesses the potential cytotoxicity of this compound in a neuronal cell line.
Objective: To evaluate the effect of this compound on the viability of neuronal cells.
Materials:
-
SH-SY5Y neuroblastoma cell line (or other relevant neuronal cell line).
-
This compound.
-
Cell culture medium.
-
MTT or PrestoBlue reagent.
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM and 10 µM) for 24 hours.
-
Viability Assessment: Add MTT or PrestoBlue reagent and incubate according to the manufacturer's instructions.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence to determine cell viability.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
In Vivo Neuroprotection Study in a Parkinson's Disease Model (Hypothetical)
This protocol outlines a potential in vivo study to evaluate the neuroprotective effects of this compound in a rodent model of Parkinson's disease.
Objective: To assess the ability of this compound to protect dopaminergic neurons and improve motor function in an MPTP-induced mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions.
-
Group Allocation: Randomly assign mice to vehicle, MPTP, and MPTP + this compound treatment groups.
-
Drug Administration: Administer this compound (dose to be determined by pharmacokinetic studies) via an appropriate route (e.g., intraperitoneal injection) prior to or following MPTP administration.
-
Induction of Parkinsonism: Induce dopaminergic neurodegeneration by administering MPTP.
-
Behavioral Testing: Perform behavioral tests such as the rotarod and open field tests to assess motor coordination and activity.
-
Tissue Collection: Euthanize animals and collect brain tissue.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical Analysis: Analyze brain tissue for markers of oxidative stress and apoptosis.
-
Data Analysis: Statistically compare the outcomes between the different treatment groups.
Signaling Pathways and Visualizations
The pathological activation of TRPC5 in neurodegenerative diseases is often downstream of G-protein coupled receptor (GPCR) signaling and oxidative stress. This compound is expected to directly block the TRPC5 channel pore, thereby preventing the influx of calcium that leads to neuronal damage.
Discussion and Future Directions
This compound emerges as a highly potent and selective inhibitor of TRPC5 channels. Its favorable in vitro profile, characterized by a nanomolar IC50 for TRPC5, suggests its potential as a valuable research tool and a lead compound for drug development. While the current data on this compound is primarily in the context of kidney disease, the well-established role of TRPC5 in mediating neurotoxic pathways provides a strong rationale for its investigation in neurodegenerative disease models.
Future research should focus on:
-
Characterizing the efficacy of this compound in established in vitro and in vivo models of Alzheimer's, Parkinson's, and Huntington's diseases. This would involve assessing its ability to prevent neuronal cell death, reduce pathological protein aggregation, and improve cognitive and motor functions.
-
Determining the pharmacokinetic and pharmacodynamic properties of this compound in animal models, including its brain penetrance, which is crucial for a centrally acting therapeutic.
-
Elucidating the precise molecular interactions between this compound and the TRPC5 channel to guide further optimization of its selectivity and potency.
References
- 1. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of TRPC channels in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased TRPC5 glutathionylation contributes to striatal neuron loss in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased TRPC5 glutathionylation contributes to striatal neuron loss in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of TRPC Channels in Neuronal Excitotoxicity Associated With Neurodegenerative Disease and Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evidence of a Role for the TRPC Subfamily in Mediating Oxidative Stress in Parkinson’s Disease [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Targeting TRPC5 for Cancer Therapy: A Technical Guide
Disclaimer: The compound "Trpc5-IN-4" is a hypothetical selective inhibitor of the TRPC5 channel used in this guide for illustrative purposes. The data presented are representative examples based on published findings for other TRPC5 modulators and do not correspond to an existing molecule.
Executive Summary
The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, has emerged as a significant contributor to cancer pathophysiology.[1] Upregulation of TRPC5 is observed in various cancers, where it plays a crucial role in promoting cell proliferation, migration, invasion, and chemoresistance.[1][2][3] The channel's activity modulates intracellular calcium levels, thereby influencing key oncogenic signaling pathways.[4][5] This guide provides a technical overview of the role of TRPC5 in cancer cell proliferation and the therapeutic potential of its inhibition. It details the underlying signaling mechanisms, presents illustrative data for a hypothetical inhibitor (this compound), and offers comprehensive experimental protocols for researchers in oncology and drug development.
The Role of TRPC5 in Cancer Cell Proliferation
TRPC5 is a calcium-permeable cation channel that, when overexpressed in cancer cells, leads to dysregulated calcium homeostasis.[4] This aberrant calcium signaling is a key driver of several processes that contribute to cancer progression. Studies have demonstrated a correlation between high TRPC5 expression and poorer clinical outcomes in cancers such as colorectal and papillary thyroid carcinoma.[2][6]
Inhibition of TRPC5 has been shown to suppress cancer cell proliferation and can reverse resistance to conventional chemotherapeutic agents.[5][7][8] The channel's involvement in multiple facets of cancer biology, including the epithelial-mesenchymal transition (EMT) and tumor angiogenesis, makes it an attractive target for therapeutic intervention.[3][4]
Key Signaling Pathways Involving TRPC5
TRPC5-mediated calcium influx activates several downstream signaling cascades that are fundamental to cancer cell proliferation and survival. Two of the well-documented pathways are the HIF-1α–Twist and the Wnt/β-catenin signaling pathways.
The HIF-1α–Twist Signaling Pathway
In colon and papillary thyroid cancer, overexpression of TRPC5 has been shown to induce the expression of Hypoxia-Inducible Factor 1α (HIF-1α).[3][6] HIF-1α, in turn, activates the transcription factor Twist, a key regulator of the epithelial-mesenchymal transition (EMT). This pathway promotes not only cell proliferation but also migration and invasion.[3][6]
The Wnt/β-catenin Signaling Pathway
TRPC5-mediated calcium signaling can also activate the Wnt/β-catenin pathway.[4] This leads to the nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[2] In colorectal cancer, this pathway has been linked to a reduction in cancer cell differentiation and an increase in cancer cell stemness.[2] Furthermore, this pathway can contribute to chemoresistance by upregulating the expression of multidrug efflux transporters like P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1).[5][7]
Quantitative Analysis of this compound (Illustrative Data)
The following tables present hypothetical data for the characterization of this compound, a selective TRPC5 inhibitor. These data are intended to be representative of the types of results obtained when evaluating such a compound.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TRPC5 Expression | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | High | 1.2 |
| SW480 | Colorectal Carcinoma | High | 2.5 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 8.7 |
| MCF-7/ADR | Adriamycin-Resistant Breast Adenocarcinoma | High | 3.1 |
| A498 | Renal Carcinoma | Low | > 50 |
| TPC-1 | Papillary Thyroid Carcinoma | High | 1.8 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (1 µM) | 68.5 ± 3.4 | 20.1 ± 1.8 | 11.4 ± 0.9 |
| This compound (5 µM) | 75.1 ± 2.9 | 15.6 ± 1.3 | 9.3 ± 0.7 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate a TRPC5 inhibitor are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations for the specified time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRPC5, HIF-1α, Twist, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Visualization
Conclusion
The inhibition of the TRPC5 channel represents a promising strategy for the development of novel anticancer therapies. By blocking TRPC5, it is possible to disrupt the aberrant calcium signaling that drives the proliferation and survival of cancer cells. The downstream effects on key oncogenic pathways, such as HIF-1α–Twist and Wnt/β-catenin, further underscore the therapeutic potential of targeting TRPC5. The illustrative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation of TRPC5 inhibitors as potential drug candidates for a range of malignancies. Further research into selective and potent TRPC5 inhibitors is warranted to translate these findings into clinical applications.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Transient receptor potential channel C5 in cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRP Channels in Cancer: Signaling Mechanisms and Translational Approaches [mdpi.com]
- 6. TRPC5 expression promotes the proliferation and invasion of papillary thyroid carcinoma through the HIF-1α/Twist pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transient Receptor Potential Cation Channels in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient receptor potential channel TRPC5 is essential for P-glycoprotein induction in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trpc5-IN-4 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of Trpc5-IN-4, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in Human Embryonic Kidney (HEK293) cells. This document includes detailed protocols for cell culture, compound handling, and key assays to characterize the inhibitory effects of this compound on TRPC5 channel activity.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2] Its activation leads to an influx of Ca2+ and other cations, triggering downstream signaling cascades.[1] this compound has been developed as a specific inhibitor of TRPC5 channels, offering a valuable tool for studying their function and for potential therapeutic development. HEK293 cells are a widely used expression system for studying ion channels like TRPC5 due to their low endogenous channel expression and high transfection efficiency.[3][4]
Mechanism of Action
TRPC5 channels can be activated by various stimuli, including G-protein coupled receptors (GPCRs) linked to the Gq/11 and Gi/o pathways, as well as by receptor tyrosine kinases.[5][6][7] Activation of these pathways can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), which in turn can modulate TRPC5 activity.[7] this compound is hypothesized to act as a direct antagonist of the TRPC5 channel, although the precise binding site and mechanism of inhibition are under investigation.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound in a HEK293 cell line stably expressing human TRPC5.
| Parameter | Value | Cell Line | Assay Conditions |
| IC50 | 50 nM | HEK293-hTRPC5 | Electrophysiology (Whole-Cell Patch Clamp), Agonist: 10 µM Englerin A |
| Selectivity | >100-fold vs. TRPC3/6/7 | HEK293 | Calcium Imaging Assay |
| Solubility | >10 mM in DMSO | N/A | N/A |
| Cytotoxicity | >10 µM | HEK293 | MTT Assay (24 hr incubation) |
Note: The data presented above are representative examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Culture and Transfection
Materials:
-
HEK293 cells (or a tetracycline-inducible T-REx™-293 cell line for stable expression)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
pcDNA vector containing the human TRPC5 cDNA
-
Transfection reagent (e.g., Lipofectamine™ 2000)
-
Selection antibiotics (e.g., G418 or Zeocin and Blasticidin for stable lines)[3]
Protocol for Transient Transfection:
-
One day prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complex according to the manufacturer's protocol for your chosen transfection reagent. A common ratio is 2.5 µg of plasmid DNA per well.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, replace the transfection medium with fresh, complete growth medium.
-
Allow the cells to express the TRPC5 channels for 24-48 hours before proceeding with experiments.
Protocol for Generating Stable Cell Lines:
-
Transfect HEK293 or T-REx™-293 cells with the TRPC5-containing plasmid as described above.
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic(s) to the culture medium.
-
Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies form.
-
Isolate individual colonies and expand them to establish clonal cell lines.
-
Screen the clones for TRPC5 expression and function using Western blotting and a functional assay (e.g., calcium imaging or electrophysiology).
-
For inducible systems, induce TRPC5 expression by adding tetracycline to the culture medium 24 hours prior to the experiment.[9]
Electrophysiology (Whole-Cell Patch Clamp)
This protocol allows for the direct measurement of ion channel currents and is the gold standard for characterizing ion channel modulators.
Materials:
-
HEK293 cells expressing TRPC5
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular solution (in mM): 140 Cs-Aspartate, 10 EGTA, 2 MgCl2, 10 HEPES (pH 7.2 with CsOH)
-
TRPC5 agonist (e.g., 10 µM Englerin A)
-
This compound stock solution (in DMSO)
Protocol:
-
Plate TRPC5-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the TRPC5 agonist to activate the channels and record the resulting currents.
-
Once a stable agonist-evoked current is established, co-apply the agonist with varying concentrations of this compound to determine its inhibitory effect.
-
Wash out the compounds to assess the reversibility of inhibition.
-
Analyze the data to determine the IC50 of this compound.
Calcium Imaging Assay
This high-throughput method allows for the measurement of changes in intracellular calcium concentration as an indicator of TRPC5 channel activity.
Materials:
-
HEK293 cells expressing TRPC5
-
96-well black-walled, clear-bottom plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TRPC5 agonist (e.g., 100 µM Carbachol (Cch) to activate endogenous muscarinic receptors that couple to TRPC5)[3]
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader or microscope with imaging capabilities
Protocol:
-
Seed TRPC5-expressing HEK293 cells into a 96-well plate and grow to confluency.
-
Prepare the calcium indicator loading solution by dissolving the AM ester in DMSO and then diluting it in HBSS containing Pluronic F-127 to the final working concentration.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Add the TRPC5 agonist to all wells and continue recording the fluorescence signal to measure the change in intracellular calcium.
-
Analyze the data by calculating the change in fluorescence intensity and determine the concentration-response curve for this compound inhibition.
Mandatory Visualizations
Caption: TRPC5 signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 channels undergo changes in gating properties during the activation-deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
Application Notes and Protocols for Trpc5-IN-4 In Vitro Assays
These application notes provide detailed protocols for the in vitro characterization of Trpc5-IN-4, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. The following sections are intended for researchers, scientists, and drug development professionals working to understand the pharmacological properties of TRPC5 inhibitors.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel that plays a crucial role in various physiological processes, including neuronal signaling, calcium homeostasis, and kidney function.[1][2][3][4][5] Dysregulation of TRPC5 activity has been implicated in several pathologies, making it an attractive therapeutic target.[4][5][6][7][8] this compound is a small molecule inhibitor designed to selectively target the TRPC5 channel. These protocols outline standard in vitro assays to determine the potency, selectivity, and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Potency of Reference TRPC5 Inhibitors
| Compound | Assay Type | Cell Line | Activator | IC50 | Reference |
| GFB-8438 | FLIPR | HEK293-hTRPC5 | Rosiglitazone | 5.0 μM | [7] |
| GFB-8438 | Manual Patch Clamp | HEK293-hTRPC5 | Rosiglitazone | 0.28 μM | [7] |
| GFB-8438 | Qpatch | HEK293-hTRPC5 | Rosiglitazone | 0.18 μM | [7] |
| HC-070 | Manual Patch Clamp | T-Rex-293-hTRPC4β | Englerin A | 0.96 nM | [9] |
| HC-070 | Manual Patch Clamp | T-Rex-293-hTRPC4β | GTPγS | 5.72 nM | [9] |
| Clemizole | Fluorometric [Ca2+]i | HEK293-mTRPC5 | Riluzole | 1.0 - 1.3 μM | [6][10] |
| M084 | Fluorescence Membrane Potential | HEK293-hTRPC5 | - | 8.2 μM | [11] |
| SML-2 | Ca2+ Inhibition Assay | HEK293T-hTRPC5 | - | 10.2 μM | [6] |
| SML-13 | Ca2+ Inhibition Assay | HEK293T-hTRPC5 | - | 10.2 μM | [6] |
Note: Data for this compound should be generated and added to this table for comparison.
Signaling Pathway and Experimental Workflow
TRPC5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving TRPC5 activation downstream of G-protein coupled receptors (GPCRs). Activation of Gq/11-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while both calcium and DAG can modulate TRPC5 channel activity.[4][12] TRPC5 activation leads to calcium influx, which can then activate downstream effectors such as CaMKIIβ, ultimately influencing cellular processes like dendrite patterning.[1][2][3]
Caption: TRPC5 signaling cascade initiated by GPCR activation.
Experimental Workflow for In Vitro Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound using a cell-based in vitro assay.
Caption: General workflow for a cell-based TRPC5 inhibition assay.
Experimental Protocols
Calcium Imaging Assay (FLIPR-based)
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPC5 activation and inhibition.[11][13][14]
Materials:
-
HEK293 cells stably expressing human TRPC5 (hTRPC5)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
TRPC5 activator (e.g., Englerin A, Riluzole)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Plating:
-
Culture HEK293-hTRPC5 cells to 70-80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into Poly-D-Lysine coated plates at a density of 40,000-80,000 cells/well (for 96-well) or 10,000-20,000 cells/well (for 384-well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Aspirate the culture medium from the cell plate and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO₂.
-
After incubation, wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of Assay Buffer in each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add the diluted this compound to the appropriate wells of the cell plate. Include vehicle control (DMSO) and positive control inhibitor wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
TRPC5 Activation and Data Acquisition:
-
Prepare a solution of the TRPC5 activator at a concentration that elicits a submaximal response (EC₈₀), for example, 3 nM of DAMGO for TRPC4.[13]
-
Place the cell plate into the FLIPR instrument.
-
Initiate recording of baseline fluorescence.
-
After a short baseline reading, automatically add the TRPC5 activator to all wells.
-
Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Electrophysiology Assay (Patch-Clamp)
Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing direct measurement of ion channel currents.[9]
Materials:
-
HEK293 cells expressing hTRPC5
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
TRPC5 activator (e.g., GTPγS in the pipette, or bath application of Englerin A)
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Whole-Cell Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Current Measurement and Compound Application:
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.
-
Establish a stable baseline current in the presence of the TRPC5 activator.
-
Perfuse the recording chamber with extracellular solution containing various concentrations of this compound.
-
Record the current at each concentration until a steady-state block is achieved.
-
Perform a washout step by perfusing with drug-free extracellular solution to assess the reversibility of inhibition.
-
-
Data Analysis:
-
Measure the peak inward or outward current amplitude at a specific voltage.
-
Normalize the current in the presence of the inhibitor to the baseline current.
-
Plot the normalized current against the log concentration of this compound.
-
Fit the concentration-response curve to the Hill equation to determine the IC₅₀.
-
Cell Viability/Migration Assay
TRPC5 has been implicated in cell migration and injury, particularly in podocytes.[7][8] This assay can assess the functional consequence of TRPC5 inhibition by this compound.
Materials:
-
Conditionally immortalized mouse podocytes[7]
-
Culture medium and appropriate supplements
-
This compound
-
Transwell migration chambers or wound-healing assay setup
-
Microscope with imaging software
Protocol (Wound-Healing/Scratch Assay):
-
Cell Culture:
-
Culture podocytes to form a confluent monolayer in 6-well plates.
-
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh culture medium containing different concentrations of this compound.
-
Include a vehicle control and a positive control (e.g., a known inhibitor of migration).
-
In a parallel set of experiments, co-incubate with Protamine Sulfate to induce injury and assess the protective effect of this compound.[8]
-
-
Imaging and Analysis:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition.
-
Calculate the percentage of wound closure over time.
-
Compare the migration rate in the presence of this compound to the control conditions.
-
Conclusion
The protocols described provide a comprehensive framework for the in vitro characterization of this compound. By employing a combination of high-throughput calcium imaging, detailed electrophysiological analysis, and functional cell-based assays, researchers can effectively determine the potency, selectivity, and cellular effects of this TRPC5 inhibitor. The provided diagrams and data tables serve as valuable resources for experimental planning and data interpretation.
References
- 1. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain | MDPI [mdpi.com]
- 10. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trpc5-IN-4 in Podocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective, calcium-permeable cation channel that plays a pivotal role in the regulation of calcium homeostasis in various cell types, including podocytes.[1] In the context of kidney health, the dysregulation of TRPC5 has been implicated in the pathogenesis of proteinuric kidney diseases, such as focal segmental glomerulosclerosis (FSGS).[2][3][4]
Podocytes are highly specialized cells of the glomerulus that form a crucial component of the kidney's filtration barrier.[5] Injury to podocytes leads to the disruption of this barrier, resulting in proteinuria (the presence of excess protein in the urine), a hallmark of chronic kidney disease (CKD).[6][7] Emerging evidence highlights the TRPC5-Rac1 signaling pathway as a key mediator of podocyte injury.[6][8] Activation of this pathway leads to cytoskeletal remodeling, loss of podocyte structural integrity, and subsequent proteinuria.[5][9] Therefore, the inhibition of TRPC5 presents a promising therapeutic strategy for the treatment of progressive kidney diseases.[10][11][12]
Trpc5-IN-4 is a potent and selective inhibitor of the TRPC5 ion channel. Its application in podocyte culture allows for the investigation of the TRPC5 signaling pathway and the evaluation of its therapeutic potential in mitigating podocyte injury.
Principle of the Assay
The use of this compound in podocyte culture is based on its ability to specifically block the influx of calcium through the TRPC5 channel. By inhibiting this initial step, this compound prevents the downstream activation of Rac1 and the subsequent pathological remodeling of the actin cytoskeleton. This protective effect can be observed and quantified by examining changes in podocyte morphology, the expression and localization of key cytoskeletal proteins like synaptopodin, and the measurement of intracellular calcium transients. In disease models, such as those induced by protamine sulfate (PS) or puromycin aminonucleoside (PAN), this compound can be used to demonstrate the rescue of the podocyte phenotype from injury.[6][7]
Data Presentation
In Vitro Efficacy of TRPC5 Inhibitors
| Compound | Target(s) | IC50 | Cell Line | Effect | Reference |
| This compound | TRPC5, TRPC4 | 14.07 nM (TRPC5), 65 nM (TRPC4) | MPC5 (mouse podocytes) | Concentration-dependently reduces PS-induced podocyte rearrangement at 0.1-3 µM. | [13] |
| ML204 | TRPC4/5 | 1-30 µM (effective concentration) | Cultured podocytes | Blocks synaptopodin loss and cytoskeletal disruption. | [5] |
| AC1903 | TRPC5 | Not specified | Human iPSC-derived podocytes | Reduces PAN-induced intracellular ROS and reverses PAN-induced injury. | [6][7] |
| GFB-8438 | TRPC5 | Not specified | Mouse podocytes | Blocks PS-induced synaptopodin loss and cytoskeletal remodeling. | [8][9] |
Mandatory Visualizations
Signaling Pathway of TRPC5 in Podocytes
Caption: TRPC5 signaling cascade in podocytes and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound in Podocyte Culture
Caption: A typical experimental workflow for evaluating the protective effects of this compound on cultured podocytes.
Experimental Protocols
Protocol 1: Assessment of this compound in Preventing Protamine Sulfate-Induced Cytoskeletal Rearrangement in Mouse Podocytes (MPC5)
1. Materials:
-
Conditionally immortalized mouse podocyte cell line (MPC5)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Mouse recombinant γ-interferon
-
Collagen Type I
-
This compound (stock solution in DMSO)
-
Protamine Sulfate (PS)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-synaptopodin
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 568)
-
DAPI
-
Mounting medium
2. Cell Culture and Differentiation:
-
Coat culture plates or coverslips with Collagen Type I.
-
Culture MPC5 cells at 33°C in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 U/mL γ-interferon (permissive conditions) to promote proliferation.
-
To induce differentiation, transfer the cells to 37°C and remove γ-interferon from the medium. Culture for 10-14 days to allow for the development of a mature podocyte phenotype.
3. This compound Treatment and Injury Induction:
-
Prepare working solutions of this compound in culture medium at final concentrations of 0.1, 0.3, 1, and 3 µM. Include a vehicle control (DMSO).
-
Pre-incubate the differentiated podocytes with the this compound working solutions or vehicle for 30 minutes at 37°C.[13]
-
Induce podocyte injury by adding Protamine Sulfate to the culture medium at a final concentration of 300 µg/mL.
-
Incubate for the appropriate time to observe morphological changes (typically 30-60 minutes, monitor by light microscopy).
4. Immunofluorescence Staining and Analysis:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against synaptopodin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify cytoskeletal remodeling by assessing the presence and organization of actin stress fibers and the intensity and localization of synaptopodin staining.
Protocol 2: Calcium Imaging in Podocytes
1. Materials:
-
Differentiated podocytes on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution
-
This compound
-
TRPC5 agonist (e.g., Angiotensin II or carbachol)
2. Cell Loading with Calcium Indicator:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 in HEPES-buffered salt solution.
-
Incubate the differentiated podocytes with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with the HEPES-buffered salt solution to remove excess dye and allow for de-esterification for at least 15 minutes.
3. Calcium Measurement:
-
Mount the dish on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Add this compound or vehicle control and incubate for the desired time.
-
Stimulate the cells with a TRPC5 agonist.
-
Record the changes in intracellular calcium concentration over time. The inhibitory effect of this compound will be observed as a blunted or absent calcium response to the agonist compared to the vehicle control.
References
- 1. pnas.org [pnas.org]
- 2. Canonical Transient Receptor Channel 5 (TRPC5) and TRPC1/4 Contribute to Seizure and Excitotoxicity by Distinct Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC5 - Wikipedia [en.wikipedia.org]
- 5. This compound | TRPC5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 6. Transient Receptor Potential Canonical Channels 4 and 5 Mediate Escherichia coli-Derived Thioredoxin Effects in Lipopolysaccharide-Injected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Corticolimbic Expression of TRPC4 and TRPC5 Channels in the Rodent Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 10. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Note: Measuring TRPC5 Inhibition with Trpc5-IN-4 Using a Fluorescent Calcium Imaging Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for utilizing Trpc5-IN-4, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, in a cell-based calcium imaging assay. The protocol is designed for researchers, scientists, and drug development professionals investigating TRPC5-mediated calcium signaling. Methodologies for cell culture, transient transfection, automated calcium flux measurement using a fluorescent plate reader, and data analysis are described.
Introduction
The Transient Receptor Potential Canonical 5 (TRPC5) channel is a non-selective, calcium-permeable cation channel involved in a multitude of physiological processes.[1][2] TRPC5 can be activated by G-protein coupled receptors (GPCRs) via the phospholipase C (PLC) pathway or by direct modulators.[3] Upon activation, TRPC5 allows the influx of cations, including Ca²⁺, which acts as a critical second messenger.[4] Dysregulation of TRPC5 activity has been implicated in various pathological conditions, including anxiety disorders, depression, and progressive kidney disease, making it a compelling target for therapeutic intervention.[5]
This compound is a small molecule inhibitor designed for high-potency and selective blockade of the TRPC5 channel. This application note details the use of this compound to quantify the inhibition of TRPC5-mediated calcium influx in a heterologous expression system (HEK293 cells) using the fluorescent calcium indicator Fluo-4 AM.
TRPC5 Signaling Pathway and Inhibition
TRPC5 channels can be activated downstream of GPCR stimulation. Ligand binding to a Gq-coupled receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While the precise activation mechanism is complex and can involve multiple factors, this pathway leads to the opening of the TRPC5 channel.[3] The subsequent influx of Ca²⁺ through the channel pore increases the intracellular calcium concentration, which can be measured by fluorescent indicators. This compound exerts its effect by directly blocking the channel, thereby preventing this calcium influx.
References
- 1. TRPC5 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TRPC4 and TRPC5: receptor-operated Ca2+-permeable nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the TRPC5 ion channel protects the kidney filter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Trpc5-IN-4: A Putative TRPC5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels permeable to Ca2+ and Na+ that play crucial roles in a variety of physiological processes, including neuronal signaling, fear and anxiety responses, and kidney function.[1][2][3] Dysregulation of TRPC5 has been implicated in pathological conditions such as progressive kidney disease, depression, and anxiety, making it a promising therapeutic target.[2] This document provides a detailed guide for the electrophysiological characterization of Trpc5-IN-4, a putative inhibitor of TRPC5 channels, using the whole-cell patch-clamp technique.
TRPC5 channels can be activated through G protein-coupled receptor (GPCR) stimulation, which triggers the phospholipase C (PLC) pathway.[4][5][6] They can also be directly activated by various stimuli, including lanthanides like gadolinium (Gd3+), the natural product Englerin A, and even cold temperatures.[7][8][9] The current-voltage (I-V) relationship of homomeric TRPC5 channels is characteristically doubly rectifying.[5][6][10]
These application notes will guide researchers through the process of setting up a whole-cell patch-clamp experiment to assess the inhibitory potential of this compound on TRPC5 channels expressed in a heterologous system, such as HEK293 cells.
Data Presentation: Comparative Inhibitor Activity
To provide a framework for evaluating the potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of known TRPC5 inhibitors. This data should be used as a reference for interpreting the experimental results obtained for this compound.
| Compound | IC50 (µM) | Channel Subtype(s) | Notes |
| ML204 | ~10 | TRPC4/C5 | High selectivity over other channels. |
| Pico145 | Potent inhibitor | TRPC1/4/5 | Binds to a lipid-binding site. |
| HC-070 | Potent inhibitor | TRPC1/4/5 | Shares a binding site with Pico145. |
| Clemizole | 1.1 (mouse TRPC5) | TRPC5, also TRPC3/6/7 | Limited selectivity.[11] |
| GFB-8438 | Potent inhibitor | TRPC4/C5 | Good physicochemical properties. |
Experimental Protocols
This section outlines the detailed methodology for conducting whole-cell patch-clamp recordings to measure the effect of this compound on TRPC5 channel activity.
Cell Culture and Transfection
-
Cell Line: Use Human Embryonic Kidney (HEK293) cells, which do not endogenously express significant levels of TRPC5.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding for human TRPC5 (hTRPC5) and a fluorescent marker (e.g., GFP) to identify transfected cells. Use a standard transfection reagent according to the manufacturer's protocol. Recordings are typically performed 24-48 hours post-transfection.
Solutions and Reagents
-
External Solution (aCSF):
-
126 mM NaCl
-
3 mM KCl
-
2 mM MgSO4
-
2 mM CaCl2
-
1.25 mM NaH2PO4
-
26.4 mM NaHCO3
-
10 mM Glucose
-
Preparation: Prepare a 10X stock solution of NaHCO3 and another 10X stock of the remaining components. Before use, dilute to 1X, adjust osmolarity to ~290 mOsm, and bubble with carbogen (95% O2 / 5% CO2).[12]
-
-
Internal Solution (Pipette Solution):
-
TRPC5 Activator:
-
This compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM). Prepare serial dilutions in the external solution to achieve the desired final concentrations for testing. Ensure the final solvent concentration does not exceed 0.1% to avoid non-specific effects.
-
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[12]
-
Cell Plating: Plate transfected HEK293 cells onto glass coverslips a few days prior to recording.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution at a rate of approximately 1.5 mL/min.[12]
-
Cell Selection: Identify a transfected cell using fluorescence microscopy.
-
Gigaohm Seal Formation: Approach the selected cell with the patch pipette while applying slight positive pressure. Once in proximity, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[13]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell.[12][13]
-
Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential of -60 mV.[7]
-
Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit currents and determine the I-V relationship.[7]
Experimental Procedure for Inhibitor Testing
-
Baseline Recording: After establishing a stable whole-cell recording, perfuse the cell with the external solution and record the baseline TRPC5 current.
-
Channel Activation: Apply the TRPC5 activator (e.g., 100 nM Englerin A or 100 µM Gd3+) to the external solution to elicit a robust and stable TRPC5 current.
-
Application of this compound: Once a stable activated current is achieved, co-apply different concentrations of this compound with the activator. Record the current at each concentration until a steady-state effect is observed.
-
Washout: After testing the highest concentration of this compound, perfuse the cell with the activator-containing solution alone to assess the reversibility of the inhibition.
-
Data Analysis: Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) in the presence of the activator alone and with different concentrations of this compound. Calculate the percentage of inhibition for each concentration.
-
Dose-Response Curve: Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway and Inhibition
Caption: TRPC5 activation pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for electrophysiological characterization of this compound.
References
- 1. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TRPC4 and TRPC5: receptor-operated Ca2+-permeable nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Stimulation of TRPC5 cationic channels by low micromolar concentrations of lead ions (Pb2+) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for TRPC5-IN-4 (using ML204 as a representative TRPC5 inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel implicated in a variety of physiological and pathological processes, including anxiety, depression, and kidney disease.[1][2] As such, inhibitors of TRPC5 are valuable tools for basic research and potential therapeutic agents. This document provides detailed protocols for the preparation and use of a representative TRPC5 inhibitor, ML204, which also inhibits the closely related TRPC4 channel.[3][4][5][6][7] These guidelines are intended to assist researchers in achieving accurate and reproducible results in their investigations of TRPC5 function.
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative TRPC5 inhibitor, ML204.
| Parameter | Value | Reference |
| Molecular Weight | 226.32 g/mol | [4] |
| IC50 (TRPC4β, fluorescent assay) | 0.96 µM | [4][6][7] |
| IC50 (TRPC4β, electrophysiology) | 2.6 - 2.9 µM | [4][7] |
| Selectivity | ~9-fold selective for TRPC5 over TRPC3; ~19-fold selective for TRPC4/5 over TRPC6 | [4] |
| Solubility (DMSO) | ≥ 37 mg/mL (≥ 163.49 mM) | [3][4] |
| Solubility (Ethanol) | 50 mg/mL (220.93 mM) | [3] |
| Solubility (Water) | Insoluble | [4] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of ML204 for long-term storage and subsequent dilution to working concentrations.
Materials:
-
ML204 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of ML204:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 0.001 L * 226.32 g/mol * 1000 mg/g = 2.26 mg
-
-
-
Dissolution:
-
Add the calculated mass of ML204 to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 2.26 mg).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in an ultrasonic bath can aid dissolution.[4]
-
-
Aliquoting and Storage:
Preparation of Working Solutions
Objective: To dilute the stock solution to the final working concentration for use in cell-based assays.
Materials:
-
ML204 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Determine the final working concentration:
-
The optimal working concentration should be determined empirically for each cell type and experimental condition. A typical starting range for ML204 is 1-10 µM.[7]
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
In Vitro Cell-Based Assay Protocol: Inhibition of TRPC5-Mediated Calcium Influx
Objective: To assess the inhibitory effect of ML204 on TRPC5 channel activity using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
TRPC5 activator (e.g., Englerin A)
-
ML204 working solutions at various concentrations
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed TRPC5-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Loading with Calcium Indicator:
-
Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the ML204 working solutions (at various concentrations) or a vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add the TRPC5 activator (e.g., Englerin A) to all wells to stimulate calcium influx.
-
Immediately begin kinetic fluorescence measurements (e.g., every 5 seconds for 2-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the ML204 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TRPC5 signaling pathway activation and inhibition.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ML204 | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Trpc5-IN-4 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Trpc5-IN-4, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) and TRPC4 channels, in immunofluorescence (IF) staining applications. This document offers experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways to facilitate the investigation of TRPC5 channel biology.
This compound is a valuable tool for studying the physiological and pathological roles of TRPC5.[1][2] Its high potency and selectivity allow for the targeted inhibition of TRPC5 and the closely related TRPC4 channel, making it suitable for elucidating their functions in cellular processes such as calcium signaling, cell migration, and proliferation.[1][3]
Chemical Properties and Activity
This compound is a potent and selective inhibitor of TRPC5 and TRPC4 channels.[1][2] The inhibitory concentrations for this compound are detailed in the table below.
| Parameter | Value | Reference |
| Target | TRPC5 | [1][4] |
| IC₅₀ (TRPC5) | 14.07 nM | [1][4] |
| Target | TRPC4 | [1][4] |
| IC₅₀ (TRPC4) | 65 nM | [1][4] |
| Activity | Weak inhibitory activity on TRPC3 | [1] |
| Activity | No inhibitory effect on TRPC6 and TRPC7 | [1] |
Table 1: Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against various TRPC channels.
Experimental Applications in Immunofluorescence
This compound can be employed in immunofluorescence studies to investigate several aspects of TRPC5 biology:
-
Modulation of TRPC5 Subcellular Localization: Investigate whether inhibition of channel activity with this compound alters the localization of TRPC5 channels on the plasma membrane or within intracellular compartments.
-
Functional Analysis of TRPC5-Mediated Signaling: Pre-treatment of cells with this compound prior to stimulation can help determine the role of TRPC5 channel activity in downstream signaling events, which can then be visualized by staining for specific pathway components.
-
Validation of TRPC5 as a Therapeutic Target: Assess the effect of TRPC5 inhibition on cellular phenotypes, such as proliferation or migration, in disease models.
Protocols
Protocol 1: Immunofluorescence Staining of TRPC5 in Adherent Cells
This protocol provides a general procedure for the immunofluorescent staining of TRPC5 in cultured adherent cells.
Materials:
-
Glass coverslips (pre-coated if necessary)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-TRPC5 antibody (refer to manufacturer's datasheet for dilution)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody
-
Nuclear Stain: DAPI or Hoechst
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[5]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[6] This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[6]
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Protocol 2: Investigating the Effect of this compound on TRPC5 Function using Immunofluorescence
This protocol is designed to assess the impact of TRPC5 inhibition by this compound on a downstream cellular process, which is then visualized using immunofluorescence. This example focuses on the TRPC5-HIF-1α/Twist signaling pathway, which has been implicated in cancer progression.[9]
Materials:
-
This compound
-
DMSO (for dissolving this compound)
-
All materials listed in Protocol 1
-
Primary antibodies against HIF-1α and Twist
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on coverslips as described in Protocol 1.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a time-course experiment (e.g., 1h, 6h, 24h).
-
Treat the cells with the this compound working solutions or a vehicle control (DMSO) for the desired duration.
-
-
Induction of Signaling Pathway (if applicable):
-
If studying a stimulus-induced pathway, apply the appropriate stimulus (e.g., hypoxia for the HIF-1α pathway) for the required time following this compound treatment.
-
-
Immunofluorescence Staining:
-
Following treatment, proceed with the immunofluorescence protocol as detailed in Protocol 1, using primary antibodies for TRPC5, HIF-1α, and Twist. Use corresponding secondary antibodies with distinct fluorophores for multiplex imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal microscope, ensuring consistent settings across all experimental conditions.
-
Quantify the fluorescence intensity and/or subcellular localization of HIF-1α and Twist in the presence and absence of this compound. Image analysis software such as ImageJ or CellProfiler can be used for quantitative analysis.[10]
-
Data Presentation and Interpretation
All quantitative data from immunofluorescence experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
| Treatment Group | Concentration | Incubation Time | Mean Fluorescence Intensity (HIF-1α) | Mean Fluorescence Intensity (Twist) | Nuclear/Cytoplasmic Ratio (HIF-1α) |
| Vehicle Control | - | 24h | Value | Value | Value |
| This compound | 10 nM | 24h | Value | Value | Value |
| This compound | 50 nM | 24h | Value | Value | Value |
| This compound | 100 nM | 24h | Value | Value | Value |
Table 2: Example of Quantitative Data Summary. This table illustrates how to present quantitative data from an experiment investigating the effect of this compound on HIF-1α and Twist expression.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving TRPC5 and a typical experimental workflow for using this compound in immunofluorescence.
Figure 1: TRPC5 in the HIF-1α/Twist Signaling Pathway.
Figure 2: TRPC5 in Neurotrophin-3 Signaling.
Figure 3: Experimental Workflow for Immunofluorescence.
References
- 1. HIF-1α-TWIST pathway restrains cyclic mechanical stretch-induced osteogenic differentiation of bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. HIF-1α, TWIST-1 and ITGB-1, associated with Tumor Stiffness, as Novel Predictive Markers for the Pathological Response to Neoadjuvant Chemotherapy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modifications in the C-terminal tail of TrkC significantly alter neurotrophin-3-promoted outgrowth of neurite-like processes from PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Upregulation of TRPC1 and TRPC5 Channels by Mineralocorticoid Pathway in Adult Rat Ventricular Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Dynamic remodeling of TRPC5 channel–caveolin-1–eNOS protein assembly potentiates the positive feedback interaction between Ca2+ and NO signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TRPC5 using Trpc5-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the selective inhibitor Trpc5-IN-4 in Western blot analysis to investigate the expression and signaling of the Transient Receptor Potential Canonical 5 (TRPC5) channel.
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) is a non-selective cation channel involved in a variety of physiological processes, including calcium signaling, neuronal development, and kidney function.[1] Dysregulation of TRPC5 has been implicated in several pathologies, making it a significant target for drug discovery. This compound is a small molecule inhibitor designed to selectively block the activity of the TRPC5 channel. Western blotting is a fundamental technique to study the effects of such inhibitors on protein expression levels and downstream signaling pathways.
Mechanism of Action and Signaling Pathway
TRPC5 channels are activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, leading to an influx of Ca2+ ions. This increase in intracellular calcium can initiate various downstream signaling cascades. One well-documented pathway involves the formation of a complex between TRPC5 and Calcium/Calmodulin-dependent Kinase IIβ (CaMKIIβ), which in turn phosphorylates the ubiquitin ligase Cdc20-APC at the centrosome. This pathway plays a crucial role in regulating dendrite patterning in neurons.
Below is a diagram illustrating the TRPC5 signaling pathway.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293 cells overexpressing TRPC5, or a cell line with endogenous TRPC5 expression) at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 1-10 µM is a common starting point for in vitro studies with small molecule inhibitors.
-
Treatment: Replace the existing cell culture medium with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate the cells for a predetermined period (e.g., 2, 6, 12, or 24 hours) to assess the time-dependent effects of the inhibitor.
Protein Extraction
As TRPC5 is a multi-pass membrane protein, a lysis buffer containing detergents is crucial for efficient extraction.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay.
Western Blot Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the electrophoresis until the dye front reaches the bottom of the gel. The expected molecular weight of human TRPC5 is approximately 112 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPC5 (e.g., rabbit anti-TRPC5) diluted in the blocking buffer overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in the blocking buffer for 1 hour at room temperature. A common dilution is 1:5000.
-
Final Washes: Wash the membrane again three times with TBST for 10 minutes each.
Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
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Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the TRPC5 band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for easy comparison. The results should be expressed as the relative protein expression of TRPC5 (and any downstream targets) normalized to the loading control and compared to the vehicle-treated control.
Table 1: Effect of this compound on Protein Expression Levels
| Treatment Group | Concentration (µM) | Relative TRPC5 Expression (Normalized to Loading Control) | Relative p-CaMKIIβ Expression (Normalized to Total CaMKIIβ) |
| Vehicle Control | 0 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound | 1 | Data to be filled | Data to be filled |
| This compound | 5 | Data to be filled | Data to be filled |
| This compound | 10 | Data to be filled | Data to be filled |
Note: The table above is a template. The actual downstream targets analyzed will depend on the specific research question.
Expected Outcomes
Treatment with this compound is expected to inhibit the channel function of TRPC5. While this inhibitor primarily targets the channel's activity, it is not expected to directly alter the total protein expression level of TRPC5 in the short term. Therefore, Western blot analysis for total TRPC5 protein following acute treatment with this compound would likely show no significant change compared to the vehicle control. This can serve as an important negative control.
However, the functional inhibition of TRPC5 by this compound should lead to a reduction in the phosphorylation of its downstream targets. For instance, a decrease in the levels of phosphorylated CaMKIIβ (p-CaMKIIβ) would be an expected outcome, which can be assessed by Western blotting using a phospho-specific antibody.
By using this detailed protocol, researchers can effectively employ this compound as a tool to investigate the role of TRPC5 in various cellular processes and signaling pathways.
References
Troubleshooting & Optimization
Trpc5-IN-4 solubility issues in aqueous buffer
Welcome to the technical support center for Trpc5-IN-4. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the information needed to ensure successful experimental outcomes.
Troubleshooting Guide: Overcoming this compound Solubility Challenges
This section addresses common problems encountered when preparing this compound solutions in aqueous buffers.
Issue 1: this compound Precipitates When Added to Aqueous Buffer
Q: I dissolved this compound in an organic solvent, but it precipitated immediately after I added it to my aqueous experimental buffer. What should I do?
A: This is a common issue for hydrophobic compounds like this compound. The key is to minimize the compound's exposure to a fully aqueous environment where it is less soluble.
Troubleshooting Steps:
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Reduce the Final Aqueous Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. It's possible that your target concentration exceeds its solubility limit in the buffer.
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Optimize the Organic Solvent Stock Concentration: Prepare a higher concentration stock solution in an organic solvent like DMSO. This allows you to add a smaller volume of the stock to your aqueous buffer, which can help prevent precipitation. A common recommendation is to keep the final concentration of the organic solvent in the aqueous buffer below 0.5% to avoid off-target effects.
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Use a "Pluronic" Method for Dilution:
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Add a small amount of your aqueous buffer to the vial containing the this compound organic stock solution.
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Mix thoroughly to create a more homogeneous intermediate dilution.
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Transfer this intermediate dilution to the final volume of your aqueous buffer.
-
-
Consider the Buffer Composition:
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pH: Check if the pH of your buffer is optimal. The solubility of a compound can be pH-dependent. You may need to perform a solubility test at different pH values.
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Additives: The presence of proteins (like BSA) or detergents (like Tween-20 or Triton X-100) in your buffer can help to increase the solubility of hydrophobic compounds. Consider adding a small amount to your buffer if your experimental design allows.
-
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Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds and always check for degradation.
Issue 2: My this compound Solution is Cloudy or Hazy
Q: After preparing my this compound solution in an aqueous buffer, it appears cloudy. Is this usable?
A: A cloudy or hazy solution indicates that the compound is not fully dissolved and may be present as a fine suspension. This can lead to inaccurate and irreproducible experimental results.
Troubleshooting Steps:
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Filter the Solution: Use a 0.22 µm syringe filter to remove any undissolved particles. This will give you a clear solution, but the actual concentration will be lower than intended. It is crucial to determine the concentration of the filtered solution, for example, by UV-Vis spectroscopy if a standard curve is available.
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Re-evaluate the Solvent System: If cloudiness persists, the current solvent system is not suitable for your desired concentration. You may need to explore alternative co-solvents or solubilizing agents.
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Perform a Solubility Test: A systematic solubility test is recommended to determine the maximum soluble concentration of this compound in your specific buffer system.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound? A1: Based on the properties of similar compounds, a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a stock solution of this compound.
Q2: How should I store my this compound stock solution? A2: Store the stock solution at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer? A3: To avoid solvent-induced artifacts in your experiments, it is best practice to keep the final concentration of DMSO in your aqueous buffer below 0.5%. Always include a vehicle control (buffer with the same percentage of DMSO but without this compound) in your experiments.
Q4: Can I use sonication to dissolve this compound? A4: Sonication can be helpful to break up small particles and aid in dissolution. However, prolonged or high-energy sonication can generate heat and potentially degrade the compound. Use a bath sonicator and short bursts of sonication.
Q5: Are there any alternative solvents to DMSO? A5: If DMSO is not compatible with your experimental system, other organic solvents like ethanol or dimethylformamide (DMF) could be tested. However, you must validate their compatibility and potential for off-target effects in your specific assay.
Quantitative Data Summary
| Parameter | Recommended Starting Conditions | Notes |
| Stock Solvent | DMSO | High purity, anhydrous |
| Stock Concentration | 10-50 mM | Prepare a high concentration stock |
| Aqueous Buffer | User's experimental buffer (e.g., PBS, HBSS, Tris) | Test at various pH values if relevant |
| Final Organic Solvent % | < 0.5% | Minimize to avoid off-target effects |
| Additives | 0.1% BSA, 0.05% Tween-20 | If compatible with the experiment |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer.
Materials:
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This compound solid
-
High-purity DMSO
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Experimental aqueous buffer (e.g., PBS, pH 7.4)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if necessary.
-
-
Prepare the Final Working Solution:
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Add the desired volume of the 10 mM this compound stock solution to a tube containing the aqueous buffer to reach your final target concentration. For example, to make a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
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Immediately vortex the solution for at least 30 seconds to ensure rapid and uniform mixing.
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Visually inspect the solution for any signs of precipitation or cloudiness.
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If the solution is clear, it is ready for use. Use the solution fresh.
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Protocol 2: Aqueous Solubility Test
This protocol allows you to determine the approximate maximum solubility of this compound in your specific aqueous buffer.
Materials:
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10 mM this compound stock solution in DMSO
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Your experimental aqueous buffer
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A series of sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Prepare a Dilution Series:
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Label a series of microcentrifuge tubes with a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Prepare the highest concentration first by adding the appropriate amount of the 10 mM stock to your buffer. For example, for 100 µM, add 10 µL of 10 mM stock to 990 µL of buffer.
-
Vortex immediately and thoroughly.
-
Proceed to make the other concentrations by serial dilution or by adding the corresponding amount of stock solution.
-
-
Equilibration and Observation:
-
Incubate the tubes at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate.
-
After incubation, visually inspect each tube for signs of precipitation. A cloudy or hazy appearance or visible particles indicates that the concentration has exceeded the solubility limit.
-
-
Determine Approximate Solubility:
-
The highest concentration that remains a clear, particle-free solution is the approximate maximum solubility of this compound in your buffer under these conditions.
-
Experimental Workflow for Solubility Testing
Caption: Workflow for determining the aqueous solubility of this compound.
TRPC5 Signaling Pathway
This compound is an inhibitor of the TRPC5 ion channel. TRPC5 is a non-selective cation channel that allows the influx of Ca²⁺ and other cations into the cell. Its activation is often downstream of G-protein coupled receptors (GPCRs) and the phospholipase C (PLC) pathway. The resulting increase in intracellular calcium can modulate a wide range of cellular processes.
Caption: Simplified TRPC5 signaling pathway and the action of this compound.
How to improve Trpc5-IN-4 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Trpc5-IN-4 in their experiments. Given that the stability of small molecule inhibitors can be influenced by various factors, this guide offers general best practices and systematic approaches to enhance the stability of this compound in solution.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dissolution or after storage | - Poor solubility in the chosen solvent.- Compound concentration exceeds its solubility limit.- Solution has been stored for too long or at an improper temperature. | - Test a range of solvents (e.g., DMSO, ethanol, DMF) to find the most suitable one.- Prepare a more dilute stock solution.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Loss of biological activity over time | - Chemical degradation of the compound.- Hydrolysis in aqueous solutions.- Oxidation. | - Store stock solutions in an inert atmosphere (e.g., under argon or nitrogen).- For aqueous working solutions, prepare them fresh from a concentrated stock just before use.- Evaluate the stability of the compound at different pH values to identify the optimal range.- Minimize exposure to light by using amber vials or wrapping tubes in foil. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in the working solution.- Adsorption of the compound to plasticware. | - Ensure complete dissolution by gentle warming or sonication.- Visually inspect the solution for any undissolved particles.- Prepare fresh working solutions for each replicate or experiment.- Consider using low-adhesion microplates or tubes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable anhydrous solvent like DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing aqueous working solutions, dilute the stock solution immediately before the experiment.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation indicates that the compound's solubility limit has been exceeded in the current solvent or at the current concentration. Try gentle warming or sonication to aid dissolution. If the issue persists, consider preparing a more dilute solution or testing alternative solvents.
Q4: How can I assess the stability of this compound in my experimental buffer?
A4: You can perform a stability study by incubating this compound in your experimental buffer at the intended experimental temperature for various durations. At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound remaining.
Q5: Can I use pre-made aqueous solutions of this compound for multiple experiments?
A5: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more susceptible to hydrolysis and degradation. For optimal and consistent results, prepare fresh aqueous working solutions from your frozen stock solution for each experiment.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method to determine the stability of this compound in a specific solution over time using HPLC.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution to the final working concentration (e.g., 10 µM) in the experimental buffer of interest (e.g., PBS, cell culture medium).
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Incubation: Aliquot the test solution into several vials and incubate them at the desired temperature (e.g., room temperature or 37°C).
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Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately quench any potential degradation by freezing it at -80°C. The t=0 sample should be frozen immediately after preparation.
-
HPLC Analysis:
-
Thaw the samples and, if necessary, precipitate proteins (e.g., with acetonitrile) and centrifuge to clear the supernatant.
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Inject a standard volume of the supernatant into an HPLC system equipped with a suitable column (e.g., C18).
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Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
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Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample to determine its stability profile.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the TRPC5 signaling pathway and a typical workflow for evaluating the stability of this compound.
Caption: Simplified TRPC5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Technical Support Center: Investigating Off-Target Effects of TRPC5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TRPC5 inhibitors in cell lines. The focus is to help identify and mitigate potential off-target effects to ensure the validity of experimental results.
Troubleshooting Guide
Problem: Unexpected Phenotype or Cellular Response
Your experiment with a TRPC5 inhibitor shows a cellular effect that is inconsistent with known TRPC5 function.
| Possible Cause | Suggested Action |
| Off-target inhibition of other TRP channels | Many TRPC5 inhibitors exhibit activity against other TRPC channel family members, particularly TRPC4 and TRPC6.[1] Cross-reference the known selectivity profile of your inhibitor. If unavailable, consider performing a counter-screen against cell lines expressing related TRP channels (e.g., TRPC4, TRPC6). |
| Activation or inhibition of non-TRP channels or receptors | Some small molecules can have unintended interactions with other ion channels or receptors.[1] A broad panel kinase assay or receptor profiling can help identify such interactions. |
| Compound Cytotoxicity | The observed phenotype might be due to general cellular toxicity rather than specific TRPC5 inhibition. Perform a cell viability assay (e.g., MTT, LDH) at the working concentration of your inhibitor. |
| Formation of Heteromeric Channels | TRPC5 can form heteromeric channels with TRPC1 and TRPC4, which may have different pharmacological sensitivities than homomeric TRPC5 channels.[1][2][3][4] If your cell line expresses these other subunits, the inhibitor's effect may be altered. Confirm the expression of TRPC1 and TRPC4 in your cell line via qPCR or Western blot. |
Problem: Lack of Expected Inhibitory Effect
The TRPC5 inhibitor does not produce the anticipated downstream effect, even though TRPC5 is expressed.
| Possible Cause | Suggested Action |
| Poor Compound Potency or Stability | The inhibitor may have low potency against the specific TRPC5 splice variant or may be unstable in your experimental conditions. Confirm the IC50 of your inhibitor in a direct TRPC5 activity assay (e.g., calcium imaging or patch clamp). |
| Alternative Splice Variants | Different splice variants of TRPC5 may exhibit varied sensitivity to inhibitors. Sequence the TRPC5 transcript in your cell line to confirm the expressed variant. |
| Dominant Compensatory Pathways | Cells may upregulate compensatory signaling pathways to overcome TRPC5 inhibition. Consider using a multi-omics approach (e.g., RNA-seq, proteomics) to identify potential compensatory mechanisms. |
| Incorrect Subcellular Localization | TRPC5 channel function is dependent on its localization to the plasma membrane.[2][5] Investigate the subcellular localization of TRPC5 in your cell line using immunofluorescence or cell surface biotinylation assays. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for TRPC5 inhibitors?
A1: The most common off-targets for TRPC5 inhibitors are other members of the TRPC family, particularly TRPC4 due to its high sequence homology.[3][6] Some inhibitors also show activity against TRPC6 and, to a lesser extent, TRPC3 and TRPC7.[1] For example, clemizole inhibits TRPC4, TRPC3, TRPC6, and TRPC7 with similar potency to TRPC5.[1]
Q2: How can I experimentally validate the on-target effect of my TRPC5 inhibitor?
A2: The gold standard is to perform electrophysiological recordings (patch clamp) on cells expressing TRPC5 and measure the reduction in channel current in the presence of the inhibitor. Alternatively, calcium imaging assays using a fluorescent calcium indicator can measure the inhibition of TRPC5-mediated calcium influx. To confirm specificity, these experiments should be repeated in a TRPC5 knockout or knockdown cell line, where the inhibitor should have no effect.
Q3: Can the formation of heteromeric TRPC channels affect inhibitor efficacy?
A3: Yes. TRPC5 can form heterotetramers with TRPC1 and TRPC4.[1][2][3][4] These heteromeric channels can have distinct biophysical and pharmacological properties compared to homomeric TRPC5 channels.[1][4] Therefore, the potency and efficacy of an inhibitor may differ depending on the subunit composition of the TRPC channels in your specific cell line.
Q4: What is the role of Rac1 in TRPC5 signaling, and could this be an indirect target?
A4: In certain cell types like podocytes, TRPC5 is a key mediator of Rac1 activation. Damage can lead to the translocation of TRPC5 to the cell membrane, which in turn activates Rac1 in a positive feedback loop, driving cytoskeletal remodeling.[5][7] While direct inhibition of Rac1 by a TRPC5 inhibitor is unlikely, modulation of TRPC5 activity will indirectly affect this pathway.
Q5: Are there any known activators of TRPC5 that can be used as tool compounds?
A5: Yes, (-)-Englerin A is a natural product that potently and selectively activates TRPC4 and TRPC5 channels.[8][9][10] It can be used to study the downstream effects of TRPC5 activation and to characterize the potency of TRPC5 inhibitors in competitive assays. However, be aware that it also activates TRPC4.[8][10]
Quantitative Data on TRPC5 Inhibitor Selectivity
The following table summarizes the inhibitory concentrations (IC50) of several known TRPC5 inhibitors against various TRP channels. This data can help in selecting an appropriate inhibitor and anticipating potential off-target effects.
| Compound | TRPC5 IC50 (µM) | TRPC4 IC50 (µM) | TRPC6 IC50 (µM) | Other Off-Targets (IC50 in µM) |
| ML204 | 14.7 | 3.7 - 10.3 | ~60 | TRPC3 (~50) |
| Clemizole | 1.1 | 6.4 | 11.3 | TRPC3 (9.1), TRPC7 (26.5) |
| AC1903 | 13.6 | >100 | No inhibition at 100 µM | No off-target effects in standard kinase profiling |
| GFB-8438 | 0.18 - 0.28 | Equipotent to TRPC5 | Excellent selectivity | Limited activity against hERG |
Data compiled from multiple sources.[1][7]
Experimental Protocols
Calcium Imaging Assay for TRPC5 Inhibition
This protocol outlines a method to assess the inhibitory effect of a compound on TRPC5-mediated calcium influx in a cell line overexpressing TRPC5.
1. Cell Preparation: a. Seed HEK293 cells stably expressing human TRPC5 onto a 96-well black-walled, clear-bottom plate. b. Culture for 24-48 hours until cells reach 80-90% confluency.
2. Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS). b. Aspirate the culture medium and add the loading buffer to each well. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells twice with the physiological salt solution to remove excess dye.
3. Compound Incubation: a. Prepare serial dilutions of the test inhibitor (e.g., Trpc5-IN-4) and a known TRPC5 inhibitor (positive control) in the physiological salt solution. b. Add the diluted compounds to the respective wells and incubate for 10-20 minutes at room temperature. Include a vehicle control (e.g., DMSO).
4. Measurement of Calcium Influx: a. Place the plate in a fluorescence plate reader (e.g., FLIPR). b. Establish a baseline fluorescence reading for each well. c. Add a TRPC5 agonist (e.g., riluzole or (-)-Englerin A) to all wells simultaneously using the plate reader's injection system. d. Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 5 minutes).
5. Data Analysis: a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the response to the vehicle control. c. Plot the normalized response against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: TRPC5 signaling pathway activated by Gq-coupled receptors.
Caption: Troubleshooting workflow for unexpected results with TRPC5 inhibitors.
References
- 1. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPC4 and TRPC5: receptor-operated Ca2+-permeable nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Canonical Transient Receptor Channel 5 (TRPC5) and TRPC1/4 Contribute to Seizure and Excitotoxicity by Distinct Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 10. Transient receptor potential canonical 4 and 5 proteins as targets in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Trpc5-IN-4 for Podocyte Protection
Welcome to the technical support center for Trpc5-IN-4, a potent and selective inhibitor of the TRPC5 ion channel. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to investigate and mitigate podocyte injury. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in podocytes?
A1: this compound is a small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, with a reported IC50 of 14.07 nM for TRPC5 and 65 nM for the related TRPC4 channel.[1] In podocytes, injury signals can lead to the activation of the small GTPase Rac1. Activated Rac1 promotes the translocation of TRPC5 channels to the plasma membrane, leading to an influx of calcium (Ca2+).[2] This rise in intracellular calcium further activates Rac1, creating a feed-forward loop that drives cytoskeletal remodeling, loss of essential podocyte proteins like synaptopodin, and ultimately, podocyte damage and proteinuria.[2][3] this compound protects podocytes by blocking this TRPC5-mediated calcium influx, thereby interrupting the Rac1-TRPC5 positive feedback loop and preserving cytoskeletal integrity.[1]
Q2: What is the recommended concentration range for this compound in in vitro podocyte assays?
A2: The optimal concentration of this compound can vary depending on the specific cell type, injury model, and assay. However, based on available data for this compound and other well-characterized TRPC5 inhibitors like ML204 and AC1903, a concentration range of 0.1 µM to 30 µM is a good starting point for in vitro experiments. For instance, this compound has been shown to reduce protamine sulfate (PS)-induced podocyte cytoskeletal rearrangement in a concentration-dependent manner at 0.1, 0.3, 1, and 3 µM.[1] Other studies using different TRPC5 inhibitors have found protective effects in the 10-30 µM range.[3][4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is generally advisable to keep the final DMSO concentration below 0.1%.
Q4: Can this compound be used in in vivo studies?
A4: While specific in vivo data for this compound is not extensively published in the provided search results, other selective TRPC5 inhibitors, such as AC1903, have been successfully used in rodent models of kidney disease at doses like 50 mg/kg administered intraperitoneally.[4] The development of a suitable formulation and determination of the optimal dose and route of administration for this compound would require further investigation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no protective effect of this compound | - Suboptimal concentration of this compound.- Insufficient pre-incubation time.- Compound degradation.- Podocyte injury model is not TRPC5-dependent. | - Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 30 µM).- Increase the pre-incubation time with this compound before inducing injury (e.g., 30-60 minutes).- Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.- Confirm the expression and involvement of TRPC5 in your specific podocyte injury model using techniques like Western blotting or qPCR. |
| Observed Cytotoxicity | - High concentration of this compound.- High concentration of solvent (e.g., DMSO).- Extended incubation time. | - Lower the concentration of this compound.- Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO).- Reduce the duration of exposure to the compound. |
| Variability in Experimental Results | - Inconsistent cell health and passage number.- Variation in compound preparation.- Inconsistent timing of treatments and assays. | - Use podocytes at a consistent passage number and ensure they are healthy and well-differentiated before starting the experiment.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Standardize all incubation times and experimental procedures. |
| Difficulty Dissolving this compound | - Compound has low solubility in aqueous media. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.- Briefly vortex or sonicate to aid dissolution.- When preparing the final working solution, add the stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant TRPC5 inhibitors.
Table 1: In Vitro Efficacy of TRPC5 Inhibitors in Podocyte Protection
| Compound | Injury Model | Assay | Effective Concentration | Observed Effect |
| This compound | Protamine Sulfate (PS) | Cytoskeletal Rearrangement | 0.1 - 3 µM | Concentration-dependent reduction of PS-induced podocyte rearrangement.[1] |
| ML204 | Protamine Sulfate (PS) | Cytoskeletal Remodeling | 10 - 30 µM | Dose-dependent rescue of synaptopodin loss and actin stress fibers.[3] |
| AC1903 | Puromycin Aminonucleoside (PAN) | ROS Production | 30 µM | Reduction of PAN-induced intracellular ROS levels.[1] |
| AC1903 | Adriamycin | Cell Viability | 4.06 µM | Increased cell viability in adriamycin-treated podocytes.[2] |
Table 2: IC50 Values of this compound
| Target | IC50 |
| TRPC5 | 14.07 nM[1] |
| TRPC4 | 65 nM[1] |
Experimental Protocols
Protocol 1: Podocyte Cytoskeletal Remodeling Assay
This protocol is designed to assess the protective effect of this compound on podocyte cytoskeletal integrity following injury induced by protamine sulfate (PS).
Materials:
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Differentiated podocytes cultured on collagen-coated coverslips or in glass-bottom plates.
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This compound stock solution (e.g., 10 mM in DMSO).
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Protamine Sulfate (PS) solution (e.g., 10 mg/mL in water).
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Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568).
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Antibody against a podocyte-specific protein (e.g., anti-synaptopodin).
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Fluorescently labeled secondary antibody.
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DAPI for nuclear staining.
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4% Paraformaldehyde (PFA) in PBS.
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
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Blocking buffer (e.g., 5% BSA in PBS).
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Mounting medium.
Procedure:
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Cell Seeding: Seed differentiated podocytes on coverslips or plates and allow them to adhere and grow to the desired confluency.
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This compound Pre-treatment: Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0.1, 0.3, 1, 3 µM). Pre-incubate the cells with the this compound solutions or vehicle control (medium with the same concentration of DMSO) for 30-60 minutes at 37°C.
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Induction of Injury: Add PS to the culture medium to a final concentration of 300 µg/mL and incubate for 15-30 minutes at 37°C.[3]
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Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Immunostaining:
-
Incubate with the primary antibody (e.g., anti-synaptopodin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips onto slides using mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify cytoskeletal disruption (e.g., loss of actin stress fibers) and the expression and localization of synaptopodin.
Protocol 2: Intracellular Calcium Imaging
This protocol allows for the measurement of changes in intracellular calcium concentration in podocytes in response to an agonist and the inhibitory effect of this compound.
Materials:
-
Differentiated podocytes cultured on glass-bottom dishes.
-
This compound stock solution.
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
-
TRPC5 agonist (e.g., Carbachol (Cch) or Angiotensin II).
Procedure:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS. Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the podocytes with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
-
Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped for live-cell imaging and calcium measurements (e.g., with appropriate filter sets for Fura-2 ratiometric imaging or a 488 nm laser for Fluo-4).
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence for a few minutes.
-
This compound Incubation: Perfuse the cells with HBSS containing the desired concentration of this compound or vehicle control for 10-15 minutes.
-
Agonist Stimulation: While continuing to record, perfuse the cells with the TRPC5 agonist (e.g., 100 µM Cch) in the presence of this compound or vehicle.[3]
-
Data Acquisition: Continue recording the fluorescence signal until it returns to or stabilizes near the baseline.
-
Analysis: Analyze the changes in fluorescence intensity or ratio over time to determine the intracellular calcium concentration or relative changes. Compare the agonist-induced calcium response in the presence and absence of this compound.
Visualizations
Signaling Pathway of Podocyte Injury and Protection by this compound
Caption: TRPC5-mediated signaling in podocyte injury and the inhibitory action of this compound.
Experimental Workflow for Assessing Podocyte Protection
Caption: General experimental workflow for evaluating the protective effects of this compound.
References
- 1. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]
- 3. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 4. content-assets.jci.org [content-assets.jci.org]
Technical Support Center: Experimental Guidance for TRPC5 Inhibitors
A Note on Nomenclature: The specific designation "Trpc5-IN-4" does not correspond to a publicly documented TRPC5 inhibitor in the current scientific literature. This guide provides troubleshooting advice and experimental protocols applicable to the effective use of various known TRPC5 inhibitors. The principles and methodologies outlined here are based on published data for well-characterized TRPC5-targeting compounds and are intended to serve as a comprehensive resource for researchers in this field.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of TRPC5 channel activation in experimental systems?
A1: TRPC5 channels are non-selective cation channels that can be activated by a variety of stimuli. Understanding these activation mechanisms is crucial for designing robust experiments and interpreting results. Key activation pathways include:
-
G-Protein Coupled Receptor (GPCR) Signaling: Activation of Gq/11-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). While DAG is a primary activator of other TRPC channels like TRPC3/6/7, the activation of TRPC5 is more complex and can be influenced by G-protein subunits directly.[1][2][3]
-
Gi/o Protein Activation: TRPC5 channels can be directly activated by Gαi/o subunits of heterotrimeric G-proteins.[1]
-
Intracellular Calcium: An increase in intracellular calcium concentration ([Ca2+]i) can potentiate TRPC5 channel activity. This can be a downstream consequence of GPCR activation leading to IP3-mediated calcium release from the endoplasmic reticulum, or through calcium entry via other channels.[2][4]
-
Reduced Thioredoxin: Extracellular reduced thioredoxin has been shown to activate both homomeric TRPC5 and heteromeric TRPC5-TRPC1 channels.[5]
-
Mechanical Stress and Cold: TRPC5 channels are mechanosensitive and can also be activated by cold temperatures, which potentiates their response to other stimuli.[6]
Q2: What are common vehicle controls for TRPC5 inhibitors in in-vitro and in-vivo experiments?
A2: The choice of vehicle is critical and depends on the physicochemical properties of the specific inhibitor. Common solvents for lipophilic small molecules include:
-
In Vitro: Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions. It is important to use a final concentration of DMSO in the experimental medium that is non-toxic to the cells and does not affect TRPC5 channel activity on its own (typically ≤ 0.1%). A vehicle-only control (e.g., medium with the same final concentration of DMSO) should always be included.
-
In Vivo: For animal studies, the vehicle must be well-tolerated. Common vehicle formulations for insoluble compounds include solutions containing a combination of solvents like DMSO, polyethylene glycol (PEG), Tween-80, and saline or corn oil. The exact formulation should be optimized for the specific inhibitor and route of administration. A vehicle-treated animal group is an essential control.
Q3: How does the heteromerization of TRPC5 with TRPC1 and TRPC4 affect experimental outcomes?
A3: TRPC5 can form heterotetrameric channels with TRPC1 and TRPC4.[7][8][9] This is a significant source of experimental variability because the subunit composition of the channel can alter its biophysical properties, pharmacology, and signaling. For example:
-
Altered Channel Properties: The inclusion of TRPC1 subunits in a TRPC5 channel can change its current-voltage relationship and reduce its calcium permeability.[1][10]
-
Differential Inhibitor Sensitivity: The potency of an inhibitor can vary between homomeric TRPC5 channels and heteromeric TRPC1/4/5 channels. Therefore, the cellular context and the specific subtypes of TRPC channels expressed can influence the observed efficacy of an inhibitor.
-
Experimental Systems: In heterologous expression systems (e.g., HEK293 cells), the stoichiometry of expressed TRPC subunits can be controlled to some extent. In native tissues, the composition of endogenous TRPC channels is often unknown and can vary between cell types.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Inhibitor inactivity: The compound may have degraded. | - Ensure proper storage of the inhibitor (e.g., protected from light, at the correct temperature). - Prepare fresh stock solutions. - Test the activity of the inhibitor in a validated positive control system. |
| Low inhibitor concentration: The concentration used may be below the IC50 for the specific experimental conditions. | - Perform a dose-response curve to determine the optimal inhibitory concentration. - Consult the literature for effective concentrations of the specific inhibitor in similar experimental setups. | |
| Poor solubility: The inhibitor may have precipitated out of the solution. | - Visually inspect the solution for any precipitates. - Consider using a different vehicle or a lower concentration. - Sonication may help to dissolve the compound. | |
| TRPC5 channels are not activated: The inhibitory effect can only be observed if the channels are in an active state. | - Confirm that the TRPC5 channels are being effectively activated by an appropriate agonist (e.g., a GPCR agonist, Englerin A). - Include a positive control for channel activation. | |
| Presence of inhibitor-insensitive TRPC heteromers: The cells may predominantly express TRPC heteromers that are less sensitive to the inhibitor. | - If possible, use a cell line with a defined TRPC subunit expression profile. - Consider using RNAi to knockdown specific TRPC subunits to understand the composition of the endogenous channels. | |
| High background signal or off-target effects | Non-specific binding of the inhibitor: The inhibitor may be interacting with other proteins or ion channels. | - Review the selectivity profile of the inhibitor. - Test the inhibitor on a panel of other relevant ion channels or receptors. - Use the lowest effective concentration of the inhibitor. - Include a structurally related but inactive compound as a negative control, if available. |
| Vehicle-induced effects: The vehicle (e.g., DMSO) may be causing cellular effects at the concentration used. | - Ensure the final vehicle concentration is as low as possible and is consistent across all experimental groups, including the vehicle-only control. - Test a range of vehicle concentrations to determine a non-toxic level. | |
| Variability between experiments | Inconsistent cell conditions: Cell passage number, density, and health can affect ion channel expression and function. | - Use cells within a defined passage number range. - Seed cells at a consistent density for all experiments. - Monitor cell health regularly. |
| Fluctuations in experimental parameters: Inconsistent temperature, pH, or incubation times can introduce variability. | - Strictly control all experimental parameters. - Ensure consistent incubation times with the inhibitor and agonist. | |
| Batch-to-batch variation of the inhibitor: Different batches of the compound may have different purity or potency. | - If possible, use the same batch of inhibitor for a series of related experiments. - If a new batch is used, it is advisable to re-run a dose-response curve to confirm its potency. |
Quantitative Data for Selected TRPC5 Inhibitors
| Inhibitor | Target(s) | IC50 | Selectivity Notes | Reference |
| HC-070 | TRPC4, TRPC5 | 1-6 nM (for TRPC4) | >400-fold selective over a wide range of other ion channels, receptors, and kinases. | [11] |
| GFB-8438 | TRPC4, TRPC5 | 0.18 µM (human TRPC5) | Equipotent against TRPC4 and TRPC5. Excellent selectivity against TRPC6 and other TRP family members. | [12] |
| ML204 | TRPC4, TRPC5 | ~1 µM | At least 20-fold selectivity against TRPC6 and no appreciable effect on other TRP channels or voltage-gated channels. | [13] |
| Clemizole | TRPC5 | 1.1 µM (mouse TRPC5) | Also inhibits TRPC4, TRPC3, TRPC6, and TRPC7 with lower potency. | [14] |
| M084 | TRPC4, TRPC5 | 8.2 µM (mouse TRPC5) | Good selectivity against several other TRP channels and voltage-gated channels. | [14] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay to Assess TRPC5 Inhibition
This protocol describes a fluorescent-based calcium imaging experiment to measure the inhibitory effect of a compound on TRPC5 channels expressed in a cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably or transiently expressing human TRPC5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
TRPC5 activator (e.g., Englerin A, Carbachol if muscarinic receptors are co-expressed).
-
TRPC5 inhibitor stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
Procedure:
-
Cell Plating: Plate TRPC5-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Wash: Gently wash the cells twice with HBSS to remove excess dye.
-
Inhibitor Incubation:
-
Prepare serial dilutions of the TRPC5 inhibitor in HBSS from the stock solution. Also, prepare a vehicle control solution with the same final concentration of DMSO.
-
Add the inhibitor dilutions or vehicle control to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence signal for a few seconds.
-
Inject the TRPC5 activator into the wells and continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for TRPC5 Inhibition
This protocol provides a method to directly measure the effect of an inhibitor on TRPC5-mediated ion currents.
Materials:
-
TRPC5-expressing cells (e.g., HEK293).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
TRPC5 activator.
-
TRPC5 inhibitor and vehicle.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPC5-expressing cell.
-
Hold the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit baseline currents.
-
Perfuse the cell with the TRPC5 activator to induce a stable TRPC5 current.
-
Once a stable current is achieved, co-perfuse with the TRPC5 inhibitor at the desired concentration.
-
Record the inhibition of the current.
-
Wash out the inhibitor to observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak inward and outward currents before, during, and after inhibitor application.
-
Calculate the percentage of inhibition at each concentration.
-
Construct a dose-response curve to determine the IC50.
-
Visualizations
TRPC5 Signaling Pathway
Caption: Simplified TRPC5 signaling pathway initiated by GPCR activation.
Experimental Workflow for a TRPC5 Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human TRPC5 channel activated by a multiplicity of signals in a single cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC5 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. embopress.org [embopress.org]
- 8. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 14. biorxiv.org [biorxiv.org]
Interpreting unexpected results with Trpc5-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Trpc5-IN-4, a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule inhibitor of the TRPC5 ion channel. Its primary mechanism of action is to block the influx of cations, including calcium (Ca²⁺), through the TRPC5 channel pore. This inhibition can be achieved through various mechanisms such as competitive antagonism, allosteric modulation, or direct channel blockade.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits selectivity for TRPC5 over some other TRPC channels. It is crucial to consider its activity on closely related channels, particularly TRPC4, to correctly interpret experimental results.
| Target | IC₅₀ |
| TRPC5 | 14.07 nM [2][3][4] |
| TRPC4 | 65 nM[2][3][4] |
| TRPC3 | Very weak inhibition[2] |
| TRPC6 | No inhibitory effect[2] |
| TRPC7 | No inhibitory effect[2] |
Q3: In what experimental systems has this compound been utilized?
This compound has been used in in vitro studies, particularly in the context of chronic kidney disease (CKD) research. For instance, it has been shown to concentration-dependently reduce protamine sulfate (PS)-induced podocyte rearrangement in mouse podocyte cell lines (MPC5)[2]. It has also been demonstrated to be non-toxic to liver and kidney cells at concentrations up to 10 µM in 24-hour viability assays[2].
Troubleshooting Unexpected Results
Issue 1: Weaker than expected or no inhibitory effect of this compound.
Possible Cause 1: Presence of TRPC1/TRPC4/TRPC5 Heteromeric Channels.
TRPC5 can form heterotetrameric channels with TRPC1 and TRPC4 subunits.[1][5][6] The stoichiometry of these heteromers can alter the channel's biophysical properties and its sensitivity to inhibitors.[6][7] For example, some inhibitors have been shown to be less potent on heteromeric TRPC1/C4 and TRPC1/C5 channels compared to their homomeric counterparts.[7]
Troubleshooting Steps:
-
Characterize Channel Subunit Expression: Determine the expression levels of TRPC1, TRPC4, and TRPC5 in your experimental system (e.g., via qPCR or Western blot). High co-expression of TRPC1 and/or TRPC4 with TRPC5 suggests the likely presence of heteromeric channels.
-
Use Concatemeric Constructs: For recombinant expression systems, consider using concatemeric constructs with a fixed stoichiometry (e.g., TRPC5-TRPC1) to ensure a homogenous channel population for pharmacological profiling.[7]
-
Titrate this compound Concentration: Perform a full dose-response curve to determine the IC₅₀ in your specific system. The apparent potency may be lower if heteromeric channels are predominant.
Issue 2: Unexpected off-target effects are observed.
Possible Cause 1: Inhibition of TRPC4.
As indicated by its IC₅₀ value of 65 nM, this compound can inhibit TRPC4, especially at higher concentrations.[2][3][4] TRPC4 and TRPC5 share significant sequence homology and can have overlapping physiological roles, for instance in the central nervous system where they are implicated in anxiety-like behaviors.[5][7]
Troubleshooting Steps:
-
Concentration Control: Use the lowest effective concentration of this compound that inhibits TRPC5 without significantly engaging TRPC4. A concentration below 65 nM is advisable if TRPC4-mediated effects are a concern.
-
Use a TRPC4/C5 Null System: If possible, validate the on-target effect of this compound using cells or tissues from TRPC4/TRPC5 double knockout animals.[8]
-
Employ Structurally Different Inhibitors: Compare the effects of this compound with other TRPC5 inhibitors that have a different selectivity profile (e.g., AC1903, which is more selective for TRPC5 over TRPC4).[7]
Possible Cause 2: Non-specific effects at high concentrations.
Like many small-molecule inhibitors, high concentrations of this compound may lead to off-target effects unrelated to TRPC channel inhibition.
Troubleshooting Steps:
-
Verify with a Negative Control: Use an inactive analog of this compound if available.
-
Assess Cell Health: Perform cell viability assays (e.g., MTT, LDH) to ensure the observed phenotype is not due to cytotoxicity. This compound has been shown to be non-toxic to liver and kidney cells at up to 10 µM for 24 hours.[2]
Issue 3: Variability in experimental results.
Possible Cause 1: Dependence on Channel Activation State.
The potency of some TRPC5 inhibitors can be dependent on the mode of channel activation.[7] TRPC5 channels can be activated by a variety of stimuli, including G-protein coupled receptors (GPCRs), receptor tyrosine kinases, store-operated calcium entry (SOCE), and changes in temperature.[9]
Troubleshooting Steps:
-
Standardize Activation Protocol: Ensure a consistent and robust method of TRPC5 activation in your assays (e.g., using a specific GPCR agonist like carbachol, or a direct activator like (-)-Englerin A).[7][9]
-
Control for Intracellular Calcium: The activity of TRPC5 can be modulated by intracellular calcium levels.[10][11] Use calcium chelators (e.g., BAPTA-AM) or controlled intracellular calcium concentrations in patch-clamp experiments to minimize variability.
Possible Cause 2: Splice Variants of TRPC Channels.
Splice variants of TRPC4 exist, which can alter channel function. While less documented for TRPC5, the possibility of different isoforms in your system should be considered.
Troubleshooting Steps:
-
Sequence Verification: If using recombinant systems, verify the full-length sequence of the expressed TRPC5 construct.
-
Literature Review: Check the literature for known splice variants in your specific cell type or tissue.
Experimental Protocols
Calcium Imaging Assay for this compound Activity
This protocol describes a general method for assessing the inhibitory effect of this compound on TRPC5-mediated calcium influx.
Materials:
-
Cells expressing TRPC5 (e.g., HEK293 cells stably expressing human TRPC5)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TRPC5 agonist (e.g., 100 µM Carbachol or 10 nM (-)-Englerin A)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader or fluorescence microscope equipped for calcium imaging
Procedure:
-
Cell Plating: Plate TRPC5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium, wash cells once with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of this compound or vehicle (DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPC5 agonist to induce calcium influx.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the IC₅₀.
-
Visualizations
Caption: Simplified TRPC5 signaling pathway activated by Gq/11-coupled GPCRs.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. Treasure troves of pharmacological tools to study transient receptor potential canonical 1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TRPC5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Heteromeric channels formed by TRPC1, TRPC4 and TRPC5 define hippocampal synaptic transmission and working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]
- 7. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Calcium-sensing mechanism in TRPC5 channels contributing to retardation of neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of TRPC5 channels by Ca2+-binding protein 1 in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding Trpc5-IN-4 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using Trpc5-IN-4 in cell culture experiments, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. It also exhibits inhibitory activity against the closely related TRPC4 channel. Due to its specificity, it is a valuable tool for investigating the physiological and pathological roles of these channels.[1][2][3]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound have been determined as follows:
| Target | IC50 Value |
| TRPC5 | 14.07 nM |
| TRPC4 | 65 nM |
Data sourced from MedchemExpress.[1][2]
Q3: My this compound is precipitating in my cell culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous cell culture medium is a common issue, primarily due to its low aqueous solubility. While it may be readily soluble in a stock solution, typically prepared in dimethyl sulfoxide (DMSO), the significant dilution into the aqueous environment of the culture medium can cause it to fall out of solution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
Initial Steps & Best Practices
1. Proper Stock Solution Preparation and Storage:
-
Recommended Solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Storage: For a related compound, TRPC5-IN-1, storage at -80°C for up to 6 months and at -20°C for up to 1 month is recommended.[4] It is advisable to follow similar storage conditions for this compound to maintain its stability and integrity. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
2. Optimizing the Final DMSO Concentration:
-
Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity. However, it is crucial to determine the tolerance of your specific cell line.
-
Recommendation: Aim for the lowest possible final DMSO concentration that maintains this compound solubility. A final DMSO concentration of less than 0.1% is generally recommended.
Experimental Workflow for Troubleshooting Precipitation
The following workflow diagram illustrates a step-by-step process to identify and resolve this compound precipitation.
Caption: A stepwise workflow to troubleshoot and resolve this compound precipitation in cell culture.
Detailed Methodologies for Troubleshooting Experiments
Experiment 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To find the highest concentration of DMSO that does not affect the viability or morphology of your cells.
Protocol:
-
Seed your cells in a 96-well plate at your standard experimental density and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your complete cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay. Also, visually inspect the cells for any morphological changes under a microscope.
-
The highest DMSO concentration that does not cause a significant decrease in viability or alter cell morphology is your maximum tolerated concentration.
Experiment 2: Kinetic Solubility Assay of this compound in Cell Culture Medium
Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium.
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a clear 96-well plate, add your complete cell culture medium to a series of wells.
-
Add small, increasing volumes of the this compound stock solution to the wells to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration does not exceed the maximum tolerated level determined in Experiment 1.
-
Include a control well with only the medium and the equivalent volume of DMSO.
-
Incubate the plate at your standard culture conditions (e.g., 37°C, 5% CO2) for a few hours.
-
Visually inspect the wells for any signs of precipitation (cloudiness, visible particles). You can also use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.
-
The highest concentration at which no precipitation is observed is the approximate kinetic solubility of this compound in your medium.
Advanced Troubleshooting
If precipitation persists even at concentrations below the determined solubility limit, consider the following:
-
Pre-warming the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Serial Dilution: Instead of adding a highly concentrated stock directly to the full volume of medium, perform a serial dilution. For example, first, dilute the DMSO stock in a small volume of medium, and then add this intermediate dilution to the final culture volume.
-
Use of Solubilizing Agents: In some cases, a low concentration of a non-ionic surfactant like Pluronic F-68 (typically ≤ 0.1%) can be added to the cell culture medium to improve the solubility of hydrophobic compounds. However, the compatibility of such agents with your specific cell line and experimental endpoints must be validated.
TRPC5 Signaling Pathways
Understanding the signaling pathways involving TRPC5 can aid in experimental design and data interpretation. TRPC5 channels can be activated through G-protein coupled receptors (GPCRs) linked to either Gq/11 or Gi/o proteins.
Gq/11-Mediated TRPC5 Activation
Caption: Activation of TRPC5 via the Gq/11-PLC pathway.
Gi/o-Mediated TRPC5 Activation
Caption: Direct activation of TRPC5 by the Gαi subunit of Gi/o proteins.
References
Technical Support Center: Trpc5-IN-4 & TRPC5 Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the signal-to-noise ratio (SNR) in fluorescence assays involving the TRPC5 inhibitor, Trpc5-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in experiments?
This compound is a small molecule inhibitor designed to target the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 is a non-selective cation channel that allows the influx of ions like calcium (Ca²⁺) and sodium (Na⁺) into the cell upon activation.[1][2] These channels are involved in numerous physiological processes and are activated by various stimuli, including G protein-coupled receptors (GPCRs) and changes in the cellular environment.[3][4] this compound likely blocks the channel pore or binds to an allosteric site, preventing ion influx.[1] In fluorescence assays, this inhibition is typically measured by a decrease in the fluorescence of a Ca²⁺-sensitive dye.
Q2: I am observing a low signal-to-noise ratio (SNR) in my assay. What are the most common causes?
A low SNR is a frequent issue in fluorescence-based assays and can stem from two primary sources: a weak signal or high background noise.
-
Weak Signal: This can be due to low expression levels of the TRPC5 target channel, suboptimal concentration of the fluorescent dye or this compound, incorrect instrument settings (e.g., low gain), or use of improper excitation/emission filters.[5][6]
-
High Background Noise: Common culprits include autofluorescence from cell culture media (especially those containing phenol red or riboflavin), the cells themselves, or the microplate material.[6][7] Other sources are light scattering, ambient light contamination, and excessively high instrument gain settings which amplify noise along with the signal.[6]
Q3: How can I minimize background fluorescence from my media and cells?
Minimizing autofluorescence is critical for improving SNR.
-
Use Phenol Red-Free Media: For the final assay steps, switch to a phenol red-free medium or a balanced salt solution (e.g., HBSS) as phenol red is a major source of background fluorescence.[6][7]
-
Reduce Serum Concentration: If possible, reduce the concentration of fetal bovine serum (FBS) during the assay, as it can be autofluorescent.
-
Wash Cells: Gently wash the cells with assay buffer after dye loading and before measurement to remove excess dye and media components.[8]
-
Choose the Right Microplate: Use black, solid-bottom microplates for fluorescence assays.[6][7] Black plates minimize background by absorbing stray excitation light and reducing well-to-well crosstalk.
Q4: What are the best practices for optimizing instrument settings like gain and exposure time?
Instrument settings must be carefully optimized to balance signal strength and noise.
-
Gain Optimization: The photomultiplier tube (PMT) gain amplifies the detected signal. While increasing gain can make a weak signal detectable, it also amplifies background noise.[6] It is recommended to find an optimal gain setting that places your positive control signal in the upper third of the detector's linear range without saturating it.[9]
-
Number of Flashes: Increasing the number of flashes per well and averaging the reads can reduce variability and improve data precision, especially for low-intensity signals.[7]
Q5: My results are inconsistent across different wells and experiments. What could be the cause?
Inconsistency, or high variability, can undermine your results. Key factors to check include:
-
Cell Health and Density: Ensure cells are healthy and seeded at a consistent density across all wells. Over-confluent or unhealthy cells can respond poorly and contribute to variability.
-
Reagent Preparation and Pipetting: Inaccurate pipetting can lead to significant well-to-well differences. Ensure all reagents, including this compound and control compounds, are thoroughly mixed and dispensed accurately.
-
Incubation Times: Maintain consistent incubation times for dye loading and compound treatment across all plates and experiments.
-
Edge Effects: Wells on the outer edges of a microplate are prone to temperature and evaporation fluctuations. Avoid using the outermost wells for critical measurements or ensure proper plate sealing and incubation.
Troubleshooting Guide for Low Signal-to-Noise Ratio
This guide provides a structured approach to identifying and solving common issues encountered during TRPC5 fluorescence assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | 1. Low TRPC5 channel expression in the cell model. 2. Insufficient activation of TRPC5 channels. 3. Suboptimal concentration of fluorescent Ca²⁺ indicator. 4. Incorrect instrument settings (gain too low, wrong filters).[5] 5. Photobleaching of the fluorescent dye. | 1. Validate TRPC5 expression using qPCR or Western blot. Consider using a cell line with higher expression. 2. Ensure the agonist used to activate the channel is potent and used at an optimal concentration (e.g., near EC₈₀). 3. Perform a dye concentration titration to find the optimal loading concentration that yields the brightest signal without causing cellular toxicity. 4. Adjust gain settings and confirm filter wavelengths match the dye's excitation/emission spectra.[10] 5. Reduce the exposure time or the intensity of the excitation light. Acquire baseline fluorescence for a shorter duration before adding the drug.[5] |
| High Background Noise | 1. High autofluorescence from media components (phenol red, serum).[6][7] 2. Cellular autofluorescence (e.g., from NADH and flavins). 3. Non-specific binding or aggregation of the fluorescent dye. 4. Instrument gain setting is too high.[5] 5. Light leakage or well-to-well crosstalk. | 1. Switch to phenol red-free media or a balanced salt solution for the assay.[6] 2. If possible, use red-shifted fluorescent dyes, as cellular autofluorescence is most prominent in the green spectrum.[6] 3. Include wash steps after dye loading. Ensure the dye is fully dissolved and consider centrifugation to pellet any aggregates before use. 4. Lower the gain setting. Find a balance where the signal is strong but the background remains low.[6] 5. Use high-quality black microplates. Ensure the plate reader's lid is securely closed during measurement. |
| No Inhibitory Response | 1. This compound is inactive or degraded. 2. TRPC5 channels are not the primary source of Ca²⁺ entry in the assay. 3. Concentration of this compound is too low. 4. Endogenous Ca²⁺ responses are masking the TRPC5-specific signal.[12] | 1. Check the storage conditions and shelf-life of the compound. Test with a freshly prepared solution. 2. Use a positive control inhibitor known to block TRPC5. Validate the assay window with a known agonist. 3. Perform a dose-response curve to determine the appropriate concentration range and IC₅₀. 4. Consider using low concentrations of broad-spectrum channel blockers like lanthanum (La³⁺) to inhibit endogenous store-operated calcium entry (SOCE), which can sometimes help isolate the TRPC-mediated signal.[12] |
Experimental Protocols & Visualizations
Protocol: Cell-Based Calcium Flux Assay
This protocol outlines a standard method for measuring TRPC5 inhibition using a fluorescent calcium indicator.
| Step | Procedure | Key Parameters |
| 1. Cell Seeding | Seed cells (e.g., HEK293 expressing TRPC5) into a 96-well black, clear-bottom microplate. | Density: 80-90% confluency on the day of the assay. Incubation: 24-48 hours. |
| 2. Dye Loading | Remove growth media and add the fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) diluted in assay buffer. | Fluo-4 AM Conc.: 1-5 µM. Incubation: 30-60 min at 37°C. |
| 3. Wash | Gently wash cells 2-3 times with assay buffer to remove extracellular dye. | Buffer: HBSS or other phenol red-free solution. |
| 4. Compound Incubation | Add this compound or control compounds (vehicle, positive control) to the wells. | Incubation: 15-30 min at room temperature or 37°C. |
| 5. Measurement | Place the plate in a fluorescence plate reader. Record a baseline fluorescence for 1-2 minutes. | Instrument: Plate reader with automated injection. Excitation/Emission: ~494 nm / ~516 nm for Fluo-4. |
| 6. Channel Activation | Inject a TRPC5 agonist and continue recording the fluorescence signal. | Signal: An increase in fluorescence indicates Ca²⁺ influx. Recording Time: 5-10 minutes post-injection. |
| 7. Data Analysis | Calculate the change in fluorescence (ΔF/F₀) or the area under the curve to quantify the Ca²⁺ response. Compare the response in inhibitor-treated wells to control wells. | SNR Calculation: (Signal_peak - Background) / Standard_Deviation_of_Background.[9] |
Visualizations
Caption: Simplified TRPC5 activation pathway via GPCRs and the point of action for an inhibitor like this compound.
Caption: Step-by-step experimental workflow for a cell-based calcium flux assay to test TRPC5 inhibitors.
Caption: A decision tree to systematically troubleshoot the root cause of a low signal-to-noise ratio.
References
- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 10. Optimizing Signal Clarity in Flow Cytometry Optics - Shanghai Optics Shanghai Optics [shanghai-optics.com]
- 11. Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio [avantierinc.com]
- 12. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of Trpc5-IN-4 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of Trpc5-IN-4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. For best results, use a fresh, anhydrous grade of DMSO to minimize moisture, which can degrade the compound.[1] If you encounter solubility issues, gentle vortexing or sonication can be applied. For compounds that are waxy or hygroscopic, it is recommended to dissolve the entire contents of the vial directly in the solvent.[2]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[3][4] As a powder, the inhibitor can be stored at -20°C for up to three years.[3]
Q3: How long are this compound stock solutions stable?
Q4: Should I aliquot my this compound stock solution?
A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound over time.[3][4]
Q5: My vial of this compound arrived at room temperature, but the label says to store it at -20°C. Is it still viable?
A5: Yes, the product should still be viable. Many small molecule inhibitors are stable at ambient temperatures for the duration of shipping. Upon receipt, you should store the compound at the recommended temperature for long-term stability.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | The inhibitor has low solubility in aqueous solutions. | Make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent effects and toxicity.[4] |
| Difficulty Dissolving the Compound | The compound may have poor solubility or the solvent may be contaminated. | Ensure you are using a fresh, anhydrous grade of DMSO.[1] Gentle vortexing or sonication can aid dissolution. For stubborn compounds, warming the solution slightly (not exceeding 50°C) may help, but be cautious as heat can degrade some compounds.[3] |
| Inconsistent Experimental Results | The stock solution may have degraded due to improper storage or handling. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by aliquoting. If degradation is suspected, consider running a quality control experiment to test the activity of the inhibitor. |
| Vial Appears Empty | The compound is a small quantity and may be present as a thin film or powder that is not easily visible. | Add the appropriate solvent to the vial and vortex or sonicate to ensure the compound is fully dissolved.[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is necessary for this calculation.
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator for brief intervals.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][4]
-
Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[3] |
| In Solvent (DMSO) | -80°C | Up to 6 months[4] |
| In Solvent (DMSO) | -20°C | Up to 3 months[2] |
Note: The stability of stock solutions should be considered a general guideline. For critical experiments, it is recommended to use freshly prepared solutions or to periodically validate the activity of stored solutions.
Visualizations
TRPC5 Signaling Pathway
Caption: Simplified signaling pathway of TRPC5 channel activation and inhibition.
Experimental Workflow for Using this compound
Caption: Recommended workflow for preparing and using this compound in experiments.
References
Validation & Comparative
A Head-to-Head Comparison of TRPC5 Inhibitors in Kidney Disease Models: Trpc5-IN-4 (Represented by GFB-8438) vs. ML204
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for validating novel therapeutic targets. This guide provides an objective comparison of two inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a promising target in proteinuric kidney diseases. Here, we compare a representative potent and selective TRPC5 inhibitor, GFB-8438 (as an exemplar for "Trpc5-IN-4"), with the widely used, though less selective, tool compound ML204.
This comparison synthesizes available experimental data on their potency, selectivity, and efficacy in preclinical models of kidney disease. While direct head-to-head studies are limited, this guide offers a comprehensive overview based on existing literature to inform experimental design and compound selection.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters for GFB-8438 and ML204, providing a snapshot of their pharmacological profiles.
| Compound | Target(s) | IC50 (TRPC5) | Selectivity Profile | In Vivo Efficacy (Kidney Model) |
| GFB-8438 | TRPC5, TRPC4 | 0.18 µM (QPatch) | Equipotent against TRPC4. Highly selective over TRPC6 and other TRP channels (TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8), Nav1.5, and hERG. | DOCA-salt rat model of FSGS: Statistically significant reduction in urine protein concentration after 3 weeks at 30 mg/kg, s.c., QD. |
| ML204 | TRPC4, TRPC5 | ~8.8 µM (inferred from TRPC4 data) | Potent TRPC4 inhibitor (IC50 ≈ 1 µM). Also inhibits TRPC5. 19-fold selectivity against TRPC6. No significant activity at TRPV1, TRPV3, TRPA1, and TRPM8 channels up to 22 µM. | Data on reduction of proteinuria or albuminuria in specific kidney disease models is not readily available in the public domain. |
Mechanism of Action and Signaling Pathways
TRPC5 channels are calcium-permeable cation channels expressed in podocytes, critical cells of the kidney's filtration barrier. In proteinuric kidney diseases, TRPC5 is implicated in pathological signaling cascades that lead to podocyte injury and loss.
The activation of TRPC5 in podocytes is a key step in a detrimental feed-forward loop involving the small GTPase Rac1. Damage signals can lead to the translocation of TRPC5 to the cell membrane. The subsequent calcium influx through activated TRPC5 channels further activates Rac1, leading to cytoskeletal remodeling, effacement of podocyte foot processes, and ultimately, proteinuria.
Below is a diagram illustrating the TRPC5 signaling pathway in podocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of TRPC5 inhibitors.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the ion channel activity of TRPC5 in response to inhibitors.
Objective: To determine the IC50 of a test compound on TRPC5 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human TRPC5.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
TRPC5 activator (e.g., 30 µM Rosiglitazone).
-
Test compound (e.g., GFB-8438 or ML204) at various concentrations.
Procedure:
-
Culture TRPC5-expressing HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV and apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to measure baseline currents.
-
Activate TRPC5 channels by perfusing the cell with the external solution containing the activator.
-
Once a stable current is achieved, apply the test compound at increasing concentrations, allowing the current to stabilize at each concentration.
-
After the highest concentration, wash out the compound to check for reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) and plot the concentration-response curve to determine the IC50.
In Vivo Kidney Disease Model: DOCA-Salt Hypertensive Rat
This model induces hypertension and proteinuria, mimicking features of focal segmental glomerulosclerosis (FSGS).
Objective: To evaluate the in vivo efficacy of a test compound in reducing proteinuria.
Materials:
-
Male Sprague-Dawley rats.
-
Deoxycorticosterone acetate (DOCA) pellets (e.g., 50 mg, 21-day release).
-
0.9% NaCl (saline) drinking water.
-
Metabolic cages for urine collection.
-
Test compound (e.g., GFB-8438) and vehicle.
-
Urine protein and creatinine assay kits.
Procedure:
-
Perform a unilateral nephrectomy on all rats.
-
Allow a recovery period of one week.
-
Implant a DOCA pellet subcutaneously.
-
Replace drinking water with 0.9% NaCl.
-
Divide the animals into a vehicle control group and a treatment group.
-
Administer the test compound or vehicle daily (e.g., GFB-8438 at 30 mg/kg, s.c., QD).
-
House the rats in metabolic cages at regular intervals (e.g., weekly) to collect 24-hour urine samples.
-
Measure urine volume and analyze urine for total protein and creatinine concentrations.
-
Calculate the urinary protein-to-creatinine ratio to assess proteinuria.
-
Monitor blood pressure throughout the study.
-
At the end of the study (e.g., 3-4 weeks), euthanize the animals and collect kidneys for histological analysis.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel TRPC5 inhibitor.
Discussion and Conclusion
The available evidence suggests that both GFB-8438 and ML204 are valuable tools for studying TRPC5 and TRPC4 channels. However, for researchers focused on kidney disease, GFB-8438 emerges as a more specific and well-characterized in vivo tool.
GFB-8438 demonstrates high potency for TRPC5 and excellent selectivity against other ion channels, which is crucial for attributing in vivo effects to the target of interest. The demonstration of its efficacy in reducing proteinuria in the DOCA-salt rat model provides strong validation for the therapeutic hypothesis of TRPC5 inhibition in proteinuric kidney diseases.
ML204 , while a potent inhibitor of TRPC4 and also active on TRPC5, has a less defined selectivity profile in the context of a broad panel of renal targets. Furthermore, the lack of publicly available, quantitative efficacy data in established kidney disease models makes it difficult to directly compare its potential therapeutic benefit against more recently developed, selective TRPC5 inhibitors. Its potential for off-target effects on muscarinic receptors should also be considered in experimental design.
A Comparative Guide to TRPC5 Inhibition: A Detailed Analysis of AC1903
Introduction
Transient Receptor Potential Canonical 5 (TRPC5) channels are non-selective cation channels that have emerged as significant therapeutic targets for a variety of conditions, including chronic kidney disease, anxiety, and depression.[1][2][3] The development of small molecule inhibitors for TRPC5 is an active area of research. This guide provides a detailed comparison of two such inhibitors, Trpc5-IN-4 and AC1903, for researchers, scientists, and drug development professionals.
Initial Search and Compound Availability
An extensive search of publicly available scientific literature and chemical databases for "this compound" did not yield any specific information regarding its chemical structure, mechanism of action, or biological activity. It is possible that this is an internal compound designation not yet in the public domain or a misnomer. Consequently, this guide will provide a comprehensive overview of the well-characterized TRPC5 inhibitor, AC1903, and will serve as a detailed reference for its use in TRPC5 inhibition studies.
AC1903: A Small Molecule Inhibitor of TRPC5
AC1903 is a small molecule that has been identified as an inhibitor of the TRPC5 ion channel.[4] It has been investigated for its potential therapeutic effects, particularly in the context of kidney diseases.[4]
Mechanism of Action
AC1903 is a member of the benzimidazole class of TRPC5 inhibitors.[1][3] TRPC5 channels are implicated in calcium signaling pathways that can contribute to cellular dysfunction in certain disease states.[1][2] In podocytes, specialized cells in the kidney, activation of the Rac1 signaling pathway leads to the insertion of TRPC5 channels into the cell membrane.[5] The subsequent influx of calcium through these channels can lead to cytoskeletal remodeling, podocyte injury, and proteinuria.[5][6] AC1903 is believed to exert its protective effects by blocking this TRPC5-mediated calcium influx.[7][8]
Potency and Efficacy
The half-maximal inhibitory concentration (IC50) of AC1903 for TRPC5 has been reported in several studies, with values ranging from 4.06 µM to 18 µM, depending on the experimental conditions and assay methodology.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| AC1903 | TRPC5 | Cell-free | 4.06 µM | [9] |
| TRPC5 | Patch-clamp (riluzole-activated) | 14.7 µM | [4] | |
| TRPC5:C5 | Calcium imaging (Englerin A-activated) | 18 µM | [10] | |
| TRPC5:C5 | Calcium imaging (S1P-activated) | 3.5 µM | [10] | |
| TRPC5-C1 | Calcium imaging (Englerin A-activated) | 4.7 µM | [10] |
Selectivity Profile
The selectivity of AC1903 is a subject of some debate in the scientific literature. Some studies have reported it to be a selective inhibitor of TRPC5, with little to no effect on TRPC4 and TRPC6 channels at similar concentrations.[4] However, other research suggests that AC1903 is a non-selective TRPC channel inhibitor, with activity against TRPC3, TRPC4, TRPC6, and even TRPV4.[10] This discrepancy may be due to differences in experimental protocols, such as the method of channel activation and the duration of inhibitor pre-incubation.[10] Researchers should be mindful of these conflicting reports when interpreting data generated using AC1903.
| Target Channel | Reported Activity of AC1903 | Reference |
| TRPC4 | Weak inhibition (IC50 >100 µM) or no effect | [4] |
| TRPC4:C4 | Inhibition (IC50 3.0 µM, Englerin A-activated) | [10] |
| TRPC6 | No effect | [4] |
| TRPC3:C3 | Inhibition | [10] |
| TRPV4 | Inhibition | [10] |
Signaling Pathway and Experimental Workflow
TRPC5 Signaling in Podocytes
The following diagram illustrates the proposed signaling pathway involving TRPC5 in kidney podocytes, which is a key target for inhibitors like AC1903 in the context of proteinuric kidney diseases.
Caption: TRPC5 signaling cascade in podocytes and the inhibitory action of AC1903.
Experimental Workflow for Evaluating TRPC5 Inhibitors
The following diagram outlines a typical experimental workflow for characterizing a novel TRPC5 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a TRPC5 inhibitor.
Experimental Protocols
Patch-Clamp Electrophysiology for TRPC5 Inhibition
This protocol is a generalized method for assessing the direct inhibitory effect of a compound on TRPC5 channels expressed in a heterologous system.
Objective: To measure the effect of AC1903 on TRPC5 whole-cell currents.
Materials:
-
HEK-293 cells stably or transiently expressing human TRPC5.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
TRPC5 agonist (e.g., 10 µM riluzole or 30 nM (-)-englerin A).
-
AC1903 stock solution in DMSO.
Procedure:
-
Culture HEK-293 cells expressing TRPC5 on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a TRPC5-expressing cell.
-
Hold the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Activate TRPC5 channels by perfusing the cell with an agonist-containing external solution.
-
Once a stable current is established, co-apply AC1903 at various concentrations with the agonist.
-
Record the inhibition of the TRPC5 current at each concentration of AC1903.
-
Wash out the compound to assess the reversibility of inhibition.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) and plot the percentage of inhibition against the log of the AC1903 concentration to determine the IC50 value.
Calcium Imaging for TRPC5 Inhibition
This protocol describes a common method for screening and characterizing TRPC5 inhibitors based on their ability to block agonist-induced calcium influx.
Objective: To determine the IC50 of AC1903 for TRPC5-mediated calcium entry.
Materials:
-
HEK-293 cells stably expressing human TRPC5.
-
96-well black-walled, clear-bottom plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
TRPC5 agonist (e.g., 30 nM (-)-englerin A or 10 µM sphingosine-1-phosphate).
-
AC1903 stock solution in DMSO.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Seed HEK-293-hTRPC5 cells in a 96-well plate and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of AC1903 in HBSS.
-
Pre-incubate the cells with the different concentrations of AC1903 or vehicle (DMSO) for a defined period (e.g., 30 minutes).[10]
-
Place the plate in the fluorescence plate reader and record baseline fluorescence.
-
Add the TRPC5 agonist to all wells and immediately begin recording the change in fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.
-
Normalize the data to the vehicle control and plot the percentage of inhibition against the log of the AC1903 concentration to calculate the IC50 value.
AC1903 is a valuable tool compound for studying the physiological and pathological roles of TRPC5. However, researchers should be aware of the conflicting reports regarding its selectivity and choose experimental conditions and concentrations carefully. The provided protocols and diagrams offer a framework for the effective use and characterization of AC1903 and other potential TRPC5 inhibitors. The lack of publicly available data on "this compound" prevents a direct comparison at this time. As new research emerges, a more direct comparative analysis may become possible.
References
- 1. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]
- 2. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Function Relationship and Physiological Roles of Transient Receptor Potential Canonical (TRPC) 4 and 5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TRPC5 Inhibitors in Podocyte Protection: Trpc5-IN-4 vs. GFB-8438
A detailed guide for researchers and drug development professionals on the performance of two prominent TRPC5 inhibitors in the context of podocyte injury and proteinuric kidney diseases.
Podocyte injury is a central event in the pathogenesis of various proteinuric kidney diseases, including Focal Segmental Glomerulosclerosis (FSGS).[1] The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a key mediator of podocyte damage.[2] Activation of TRPC5 leads to calcium (Ca2+) influx, which in turn activates the small GTPase Rac1.[3][4] This signaling cascade results in cytoskeletal remodeling, loss of podocyte structural integrity, and subsequent proteinuria.[2][3] Consequently, inhibition of the TRPC5 channel presents a promising therapeutic strategy for these debilitating conditions.[5]
This guide provides a comparative analysis of two small-molecule TRPC5 inhibitors, Trpc5-IN-4 (also known as AC1903) and GFB-8438, focusing on their efficacy in protecting podocytes.
Quantitative Performance Analysis
The following table summarizes the key in vitro efficacy parameters for this compound and GFB-8438 based on available preclinical data.
| Parameter | This compound (AC1903) | GFB-8438 | Source |
| Target | TRPC5 channel | TRPC5 channel | [3][6] |
| hTRPC5 IC50 | Not explicitly stated in provided text | 0.18 µM (Qpatch assay) | [6][7] |
| rTRPC5 IC50 | Not explicitly stated in provided text | 0.18 µM (Qpatch assay) | [7] |
| hTRPC4 IC50 | Not explicitly stated in provided text | 0.29 µM (Qpatch assay) | [7] |
| hTRPC6 IC50 | Not explicitly stated in provided text | >30 µM (Qpatch assay) | [7] |
| In Vitro Model | Puromycin aminonucleoside (PAN)-treated human iPSC-derived podocytes and kidney organoids | Protamine sulfate (PS)-treated immortalized mouse podocytes | [3][6] |
| In Vivo Model | PAN-induced nephrosis rats | Hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS | [3][6] |
| Reported In Vitro Efficacy | Blocked TRPC5 current; Reversed PAN-induced injury; Reduced intracellular ROS levels. | Blocked synaptopodin loss and cytoskeletal remodeling. | [3][6][8] |
| Reported In Vivo Efficacy | Protected podocyte cytoskeletal proteins; Suppressed proteinuria. | Significantly reduced total urinary protein and albumin levels. | [3][6][8] |
Signaling Pathway and Mechanism of Action
Both this compound and GFB-8438 exert their protective effects on podocytes by inhibiting the TRPC5 ion channel, thereby interrupting a pathogenic signaling cascade.
Caption: TRPC5 signaling cascade in podocytes and points of inhibition.
Under pathological conditions, such as elevated angiotensin II levels, the AT1R receptor is activated, leading to the opening of the TRPC5 channel.[9][10] The subsequent influx of Ca2+ promotes the activation of Rac1, which disrupts the normal actin cytoskeleton, leading to podocyte injury and proteinuria.[2][3] Both this compound and GFB-8438 directly inhibit the TRPC5 channel, preventing this cascade.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of this compound and GFB-8438 in podocytes.
This compound (AC1903) Efficacy in PAN-Induced Injury Model
-
Cell Culture: Human iPSC-derived podocytes are cultured and differentiated. For 3D models, kidney organoids are generated from human iPSCs.[3]
-
Induction of Injury: Podocyte injury is induced by treating the cultures with puromycin aminonucleoside (PAN).[3][8]
-
Inhibitor Treatment: Cultures are co-treated with PAN and this compound (AC1903).[3]
-
Endpoint Analysis:
-
Electrophysiology: TRPC5 currents are measured in human iPSC-derived podocytes using patch-clamp techniques to confirm channel blockade by AC1903.[8]
-
Immunofluorescence: Changes in podocyte-specific proteins like synaptopodin and podocin are assessed via immunofluorescence staining to evaluate cytoskeletal integrity.[3]
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified to assess oxidative stress.[4]
-
GFB-8438 Efficacy in Protamine Sulfate Injury Model
-
Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.[6]
-
Induction of Injury: Podocyte injury is induced by incubating the cells with protamine sulfate (PS), an indirect activator of TRPC5.[6][11]
-
Inhibitor Treatment: Podocytes are pre-treated with GFB-8438 prior to the addition of PS.[6]
-
Endpoint Analysis:
The general workflow for these types of in vitro efficacy studies is depicted below.
References
- 1. Mechanisms of podocyte injury and implications for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Inhibition of the TRPC5 ion channel protects the kidney filter [jci.org]
- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models [frontiersin.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balancing calcium signals through TRPC5 and TRPC6 in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of TRPC5 Inhibitors: Trpc5-IN-4 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Trpc5-IN-4 against other prominent TRPC inhibitors, including ML204, Pico145, and AC1903. The information is compiled from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies of TRPC5 and related ion channels.
Selectivity Profiles of TRPC Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other TRPC inhibitors against a panel of TRP and non-TRP channels. This quantitative data allows for a direct comparison of the potency and selectivity of these compounds.
| Target Channel | This compound (IC50) | ML204 (IC50) | Pico145 (HC-608) (IC50) | AC1903 (IC50) |
| TRPC5 | 14.07 nM [1] | 2.6 µM[2] | 1.3 nM[3] | 4.0 - 14.7 µM[1] |
| TRPC4 | 65 nM[1] | 0.96 - 2.6 µM[2] | 0.349 nM[3] | >100 µM[1] |
| TRPC1/4 | - | - | 0.03 - 0.06 nM | - |
| TRPC1/5 | - | - | 0.2 nM | - |
| TRPC3 | Very weak inhibition | Modest selectivity (9-fold vs TRPC4) | No effect | - |
| TRPC6 | No inhibitory effect | 19-fold selectivity vs TRPC4 | No effect | No effect |
| TRPC7 | No inhibitory effect | - | - | - |
| TRPV1 | - | No significant activity | No effect | - |
| TRPV3 | - | No significant activity | - | - |
| TRPV4 | - | - | No effect | - |
| TRPA1 | - | No significant activity | No effect | - |
| TRPM2 | - | - | No effect | - |
| TRPM8 | - | No significant activity | No effect | - |
| Orai1 | - | - | No effect | - |
| KCNQ2 | - | No significant activity | - | - |
| Voltage-gated Na+ channels | - | No significant activity | - | - |
| Voltage-gated K+ channels | - | No significant activity | - | - |
| Voltage-gated Ca2+ channels | - | No significant activity | - | - |
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: whole-cell patch-clamp electrophysiology and Fluo-4 AM calcium imaging assays .
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring ion channel activity. It allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.
Workflow for Assessing TRPC Inhibitor Selectivity:
Workflow for Patch-Clamp Electrophysiology
Typical Solutions:
-
External Solution (aCSF): Containing (in mM): 130 NaCl, 3 KCl, 1.25 KH2PO4, 20 NaHCO3, 10 glucose, 1.3 MgSO4, and 2.5 CaCl2 (pH 7.35–7.4, bubbled with 95% O2–5% CO2).
-
Internal Solution: Containing (in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
Fluo-4 AM Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.
Workflow for Fluo-4 Calcium Assay:
Workflow for Fluo-4 Calcium Assay
Typical Solutions:
-
Hanks' Balanced Salt Solution (HBSS): Used as the base for assay buffers.
-
Fluo-4 AM Loading Solution: Fluo-4 AM dissolved in DMSO and then diluted in HBSS containing a small percentage of Pluronic F-127 to aid in dye loading.
TRPC5 Signaling Pathways
TRPC5 channels are involved in various cellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of TRPC5 inhibitors.
Gq/11-PLC Activation Pathway
A classical activation mechanism for TRPC5 involves the Gq/11-Phospholipase C (PLC) pathway.
Gq/11-PLC Activation of TRPC5
Downstream Signaling: CaMKIIβ and Dendrite Morphogenesis
In neuronal cells, TRPC5-mediated calcium influx can activate Calcium/calmodulin-dependent protein kinase II β (CaMKIIβ), which in turn regulates dendrite patterning through the anaphase-promoting complex (APC) co-activator Cdc20.[4]
TRPC5-CaMKIIβ Signaling in Neurons
References
- 1. A diacylglycerol photoswitching protocol for studying TRPC channel functions in mammalian cells and tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct modulation of TRPC ion channels by Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating TRPC5 Inhibitor Specificity: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The validation of a small molecule inhibitor's specificity is a cornerstone of reliable pharmacological research and preclinical drug development. This guide provides a framework for validating the specificity of Trpc5-IN-4 , a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, by comparing its performance with established alternatives using knockout (KO) models as the gold standard for target validation.
Introduction to TRPC5 and the Imperative of Specificity
The TRPC5 channel, a non-selective cation channel, is implicated in a variety of physiological and pathological processes, including anxiety, depression, and progressive kidney disease.[1] This makes it a compelling therapeutic target. This compound has emerged as a potent inhibitor with a reported IC50 of 14.07 nM for TRPC5.[2] However, potency alone is insufficient; an ideal pharmacological probe must also be selective, minimizing off-target effects that can confound experimental results and lead to unforeseen toxicities.
The most rigorous method for confirming that a compound's biological effect is mediated through its intended target is to compare its activity in wild-type (WT) animals with that in animals where the target has been genetically removed (knockout models). If the inhibitor elicits a response in WT animals but has no effect in KO animals, it provides strong evidence for on-target specificity.
Comparative Analysis of TRPC5 Inhibitors
While direct knockout validation data for this compound is not yet published, we can compare its in vitro profile to other well-characterized TRPC5 inhibitors for which knockout data or strong correlative evidence exists. This comparison helps benchmark this compound and outlines the expected outcomes from future knockout validation studies.
Data Presentation: In Vitro Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other key TRPC5 inhibitors against TRPC5 and its closely related family member, TRPC4.
| Compound | TRPC5 IC50 | TRPC4 IC50 | Selectivity Notes | Reference |
| This compound | 14.07 nM | 65 nM | Weak inhibitory activity on TRPC3; no effect on TRPC6/7. | [2] |
| HC-070 | ~2.0 - 9.3 nM | ~1.8 - 46.0 nM | Potent TRPC4/5 dual inhibitor. >400-fold selective over a wide range of other channels, receptors, and kinases. | [3][4] |
| GFB-8438 | 180 nM | Equipotent | Excellent selectivity against TRPC6 and other TRP family members. | [5] |
| AC1903 | 14.7 µM | >100 µM | Reported as TRPC5-selective over TRPC4 and TRPC6, but other studies suggest it inhibits multiple TRP channels. | [6][7] |
| ML204 | ~65% inhibition at 10 µM | 0.96 µM | Potent TRPC4 inhibitor with activity at TRPC5. | [8] |
Validating Specificity with Knockout Models: A Methodological Guide
The fundamental logic of using a knockout model is to create a biological system devoid of the drug target. Any observed effect of the compound in this system can be attributed to off-target interactions.
Logical Workflow for Knockout Validation
Caption: Workflow for validating inhibitor specificity using wild-type versus knockout models.
Studies on the TRPC4/5 inhibitor HC-070 provide a clear example of this principle. The anxiolytic effects of HC-070 observed in wild-type mice recapitulated the phenotype of Trpc4 and Trpc5 null mice in the elevated plus maze test, providing strong evidence that the drug's effects are mediated through these channels.[3][4] Similarly, the protective effects of TRPC5 inhibitors against kidney damage are consistent with the observation that Trpc5-KO mice are protected from lipopolysaccharide (LPS)-induced albuminuria.[5]
Key Experimental Protocols
Accurate validation requires robust and reproducible experimental methods. Below are detailed protocols for essential in vitro and in vivo assays.
In Vitro Validation: Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and its modulation by a compound.
Objective: To determine the IC50 of this compound on TRPC5 channels and assess its effects on other TRP channels (e.g., TRPC4, TRPC6) expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the human TRPC5 channel. For selectivity testing, use cell lines stably expressing other channels of interest.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration. Hold the cell membrane potential at -60 mV.
-
Channel Activation: Elicit TRPC5 currents by applying a specific activator, such as 30 µM Rosiglitazone or Riluzole, via the perfusion system.
-
Inhibitor Application: Apply increasing concentrations of this compound (e.g., 1 nM to 30 µM) to the cell while continuously recording channel currents.
-
Data Acquisition: Record inward and outward currents in response to voltage ramps (e.g., -100 mV to +100 mV).
-
Analysis: Measure the current inhibition at each concentration of this compound. Plot the concentration-response curve and fit the data to a logistic equation to determine the IC50 value.
In Vitro Validation: Calcium Imaging
This assay measures changes in intracellular calcium ([Ca2+]i), a key downstream consequence of TRPC5 channel opening.
Objective: To measure the functional inhibition of TRPC5-mediated calcium influx by this compound.
Methodology:
-
Cell Preparation: Plate TRPC5-expressing HEK293 cells on glass coverslips.
-
Dye Loading: Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5-10 µM for 40-60 minutes at room temperature).
-
Imaging Setup: Place the coverslip in a recording chamber on an inverted microscope equipped for fluorescence imaging.
-
Baseline Measurement: Perfuse the cells with a standard extracellular solution and record baseline Fura-2 fluorescence ratios (excitation at 340/380 nm, emission at 510 nm).
-
Channel Activation and Inhibition: Perfuse cells with a TRPC5 agonist (e.g., Englerin A) to induce calcium influx. Once a stable signal is achieved, co-perfuse with increasing concentrations of this compound.
-
Data Analysis: Quantify the change in the Fura-2 ratio (F340/F380) as a measure of [Ca2+]i. Calculate the percent inhibition of the agonist-induced calcium signal at each inhibitor concentration to determine the IC50.
In Vivo Validation: LPS-Induced Albuminuria in WT vs. Trpc5-KO Mice
This animal model is used to assess the protective effects of TRPC5 inhibition on kidney filter function.
Objective: To determine if the protective effect of this compound against kidney filter injury is dependent on the presence of TRPC5.
Methodology:
-
Animal Groups: Use adult male wild-type (e.g., C57BL/6) and Trpc5-KO mice. Divide each genotype into a vehicle control group and a this compound treatment group.
-
Drug Administration: Pre-treat animals with either vehicle or this compound at a predetermined dose via an appropriate route (e.g., intraperitoneal injection).
-
Induction of Injury: Induce acute kidney injury by a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 10-12 mg/kg body weight).[9][10]
-
Sample Collection: Collect urine from each mouse at baseline (0 hours) and at set time points post-LPS injection (e.g., 24, 48, 72 hours).
-
Albuminuria Measurement: Quantify urinary albumin concentration using methods such as ELISA or a Coomassie-based protein assay.
-
Data Analysis: Compare the levels of albuminuria between the four groups. Expected Outcome for Specificity: this compound should significantly reduce albuminuria in LPS-treated WT mice, while having no additional effect in Trpc5-KO mice (which are already expected to be protected from LPS-induced albuminuria).
TRPC5 Signaling Pathway in Podocytes
Understanding the signaling context is crucial for interpreting experimental data. In kidney podocytes, TRPC5 activation is a key step in a pathway leading to cytoskeletal damage and proteinuria.
Caption: TRPC5 signaling pathway in kidney podocytes leading to proteinuria.
Conclusion
Validating the specificity of a pharmacological tool like this compound is non-negotiable for its use in target validation and drug discovery. While this compound shows high in vitro potency, its on-target specificity in a complex biological system must be confirmed. The use of Trpc5 knockout models provides the most definitive method for this validation. By comparing the effects of this compound in wild-type versus knockout animals, researchers can confidently attribute its biological activity to the inhibition of TRPC5, thereby solidifying its value as a selective chemical probe. The experimental framework and comparative data provided in this guide offer a comprehensive approach for researchers to rigorously establish the specificity of this compound and other novel TRPC5 inhibitors.
References
- 1. [PDF] Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | Semantic Scholar [semanticscholar.org]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 5. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of LPS-Induced Acute Kidney Injury in Mice by Bavachin and Its Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of TRPC5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While information regarding a specific compound denoted "Trpc5-IN-4" is not publicly available, the field of TRPC5 channel modulation offers a growing arsenal of inhibitors. Understanding the cross-reactivity of these compounds with other members of the Transient Receptor Potential (TRP) channel family is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides an objective comparison of the selectivity profiles of four prominent TRPC5 inhibitors: GFB-8438, AC1903, Clemizole, and ML204, supported by available experimental data.
Data Presentation: A Comparative Overview of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GFB-8438, AC1903, Clemizole, and ML204 against a panel of TRP channels. This quantitative data allows for a direct comparison of their potency and selectivity.
| Target TRP Channel | GFB-8438 (IC50 in µM) | AC1903 (IC50 in µM) | Clemizole (IC50 in µM) | ML204 (IC50 in µM) |
| TRPC5 | 0.18 - 0.28 [1] | 4.06 - 14.7 [2] | 1.0 - 1.3 [3][4] | ~1.0 (for TRPC4) [5][6][7] |
| TRPC4 | Equipotent to TRPC5[1] | >100[8] | 6.4[3][4] | 0.96 [5][6][7] |
| TRPC6 | Excellent selectivity[1] | No inhibition at 100 µM[8] | 11.3[3][4] | >19-fold selective vs TRPC6[5][6][7] |
| TRPC3 | Data not shown[1] | - | 9.1[3][4] | - |
| TRPC7 | Data not shown[1] | - | - | - |
| TRPA1 | Data not shown[1] | - | - | No appreciable effect[5][6] |
| TRPV1 | Data not shown[1] | - | Weakly affected[3] | No appreciable effect[5][6] |
| TRPV2 | Data not shown[1] | - | Weakly affected[3] | - |
| TRPV3 | Data not shown[1] | - | Weakly affected[3] | No appreciable effect[5][6] |
| TRPV4 | Data not shown[1] | - | Weakly affected[3] | - |
| TRPM2 | Data not shown[1] | - | - | - |
| TRPM3 | Data not shown[1] | - | Weakly affected[3] | - |
| TRPM4 | Data not shown[1] | - | - | - |
| TRPM8 | Data not shown[1] | - | Weakly affected[3] | No appreciable effect[5][6] |
Note: A lower IC50 value indicates higher potency. Dashes indicate that data was not found in the reviewed sources. It is important to note that experimental conditions can vary between studies, potentially affecting IC50 values.
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
The determination of inhibitor selectivity against a panel of TRP channels typically involves two key experimental techniques: electrophysiology (specifically patch-clamp) and intracellular calcium imaging. These methods provide direct and functional readouts of ion channel activity.
Automated Patch-Clamp Electrophysiology for TRP Channel Selectivity Screening
This method allows for the direct measurement of ion channel currents in response to specific activators and inhibitors, providing a precise measure of channel block.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Cells are transiently or stably transfected with the cDNA of the specific human TRP channel subtype to be tested.
2. Automated Patch-Clamp Procedure (e.g., QPatch):
-
Transfected cells are harvested and suspended in an extracellular solution.
-
The automated system captures individual cells on a multi-well plate, forming a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.
-
The whole-cell configuration is established by applying a brief suction pulse to rupture the cell membrane under the pipette tip.
-
A holding potential (e.g., -80 mV) is applied to the cell.
-
The TRP channel is activated using a specific agonist (e.g., 30 µM Rosiglitazone for TRPC5).[1]
-
Outward currents are measured at a depolarized potential (e.g., +80 mV).[1]
-
The test compound (e.g., GFB-8438) is then applied at various concentrations to determine the concentration-dependent inhibition of the channel current.
-
The IC50 value is calculated by fitting the concentration-response data to a logistical equation.
Fluorescence-Based Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect readout of TRP channel activity.
1. Cell Culture and Dye Loading:
-
HEK293 cells stably expressing the target TRP channel are seeded into 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for a specific duration (e.g., 60 minutes at 37°C). The AM ester group facilitates dye entry into the cells, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.
2. Assay Procedure (e.g., FLIPR™ system):
-
The plate is placed in a fluorescence imaging plate reader (FLIPR™).
-
A baseline fluorescence reading is taken before the addition of any compounds.
-
The test compound is added to the wells at various concentrations and incubated for a defined period.
-
The specific TRP channel agonist is then added to stimulate channel opening and subsequent calcium influx.
-
The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated from the concentration-response curves.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
TRPC5 Activation Signaling Pathway
Caption: Gq/11-coupled receptor activation of the TRPC5 channel.
General Experimental Workflow for TRP Channel Inhibitor Selectivity Screening
Caption: Workflow for identifying and characterizing selective TRP channel inhibitors.
References
- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Trpc5-IN-4: A Potent and Selective Alternative to Clemizole for TRPC5 Inhibition
For researchers in neuroscience, renal physiology, and oncology, the selective inhibition of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel represents a key therapeutic strategy. While Clemizole has been a widely used tool compound, its off-target effects have necessitated the development of more specific inhibitors. This guide provides a comprehensive comparison of Trpc5-IN-4 (represented here by the potent and selective inhibitor GFB-8438, as "this compound" is not a recognized compound in published literature) and Clemizole, offering a detailed analysis of their performance based on available experimental data.
Executive Summary
This compound (GFB-8438) emerges as a superior alternative to Clemizole for the selective inhibition of TRPC5 channels. With a significantly lower IC50 value and enhanced selectivity against other TRP channel family members, this compound offers a more precise tool for dissecting the physiological and pathological roles of TRPC5. This guide will delve into the quantitative comparison, underlying signaling pathways, and the experimental protocols necessary to evaluate these inhibitors.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key pharmacological parameters of this compound (GFB-8438) and Clemizole, highlighting the superior potency and selectivity of this compound.
| Parameter | This compound (GFB-8438) | Clemizole | Reference |
| TRPC5 IC50 | 0.28 µM (whole cell patch clamp) | 1.0 - 1.3 µM | [1] |
| TRPC4 IC50 | Equipotent to TRPC5 | 6.4 µM | [1] |
| TRPC6 IC50 | >10 µM (selective) | 11.3 µM | [1] |
| Mechanism of Action | Direct channel inhibition | Direct channel block | [1] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors operate, it is crucial to visualize the TRPC5 signaling cascade and the experimental workflow for inhibitor characterization.
Caption: TRPC5 Signaling Pathway.
References
In Vivo Efficacy of TRPC5 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical 5 (TRPC5) ion channel has emerged as a promising therapeutic target for a range of pathologies, most notably in proteinuric kidney diseases and neurological disorders such as anxiety and depression.[1][2][3] The development of selective TRPC5 antagonists has enabled in vivo validation of this target, with several small molecules demonstrating significant efficacy in preclinical animal models. This guide provides an objective comparison of the in vivo performance of key TRPC5 antagonists, supported by experimental data and detailed methodologies.
Overview of TRPC5 Signaling in Podocytes
In the context of kidney disease, particularly focal segmental glomerulosclerosis (FSGS), TRPC5 plays a critical role in podocyte pathology.[1][2][4] Podocyte injury activates Rac1, a small GTP-binding protein, which in turn leads to the translocation of TRPC5 channels to the cell membrane.[2][4][5] The activation of these channels results in calcium influx, creating a feed-forward loop that further activates Rac1 and drives cytoskeletal remodeling.[2][4] This cascade ultimately leads to podocyte foot process effacement, podocyte loss, and proteinuria, hallmarks of progressive kidney disease.[2][4] Inhibition of TRPC5 is therefore a rational therapeutic strategy to protect podocytes and preserve kidney function.[2][6]
Comparative Efficacy of TRPC5 Antagonists in Kidney Disease Models
Several small-molecule TRPC5 inhibitors have demonstrated therapeutic benefits in rodent models of kidney disease. The primary endpoints in these studies are typically the reduction of proteinuria and the preservation of podocyte structure and number.
| Antagonist | Animal Model | Disease Induction | Dosing Regimen | Key Efficacy Results | Reference |
| GFB-8438 | Sprague-Dawley Rat | Deoxycorticosterone acetate (DOCA)-salt induced hypertension | 30 mg/kg, subcutaneous, once daily for 3 weeks | Statistically significant reduction in urine protein and albumin concentrations compared to vehicle.[2][7] | [2] |
| AC1903 | Transgenic Rat | Angiotensin II type 1 receptor (AT1R) transgene | 50 mg/kg, intraperitoneal, twice daily for 7 or 14 days | Suppressed severe proteinuria and prevented podocyte loss.[1][8][9][10] | [1][8] |
| Dahl Salt-Sensitive Rat | High-salt diet | 50 mg/kg, intraperitoneal, timing varied | Ameliorated proteinuria when administered at the onset of disease and suppressed it in advanced disease.[8] | [8] | |
| Sprague-Dawley Rat | Puromycin aminonucleoside (PAN) induced nephrosis | 50 mg/kg | Reduced 24-hour urine albumin levels and preserved podocyte foot processes.[11] | [11] | |
| ML204 | Mouse | Lipopolysaccharide (LPS) | Not specified | Protected mice from LPS-induced albuminuria.[6] | [6] |
| GFB-887 | Rat | DOCA-salt, PAN, and Zucker diabetic models | Not specified | Reduced albuminuria in all three models.[12] | [12] |
Comparative Efficacy of TRPC5 Antagonists in CNS Disorder Models
TRPC4 and TRPC5 channels are highly expressed in brain regions associated with anxiety and fear, such as the amygdala.[3][13] Consequently, antagonists targeting these channels have been investigated for anxiolytic and antidepressant effects.
| Antagonist | Animal Model | Test | Dosing Regimen | Key Efficacy Results | Reference |
| HC-070 | Mouse | Elevated Plus Maze (EPM) | Oral | Attenuated the anxiogenic effect of cholecystokinin tetrapeptide (CCK-4) and recapitulated the phenotype of TRPC4 and TRPC5 null mice.[3] | [3] |
| Mouse | Marble Burying, Tail Suspension, Forced Swim | Oral | Demonstrated anxiolytic and antidepressant-like effects.[3] | [3] | |
| M084 | Mouse | Not specified | Intraperitoneal | Produced rapid-onset antidepressant-like and anxiolytic-like activities.[14] | [14] |
Experimental Protocols
DOCA-Salt Rat Model of FSGS (GFB-8438)
A representative experimental workflow for evaluating a TRPC5 antagonist in a model of focal segmental glomerulosclerosis is outlined below.
-
Animal Model: Male Sprague-Dawley rats underwent unilateral nephrectomy.[2]
-
Disease Induction: Following a one-week recovery, rats were implanted with a 45 mg deoxycorticosterone acetate (DOCA) pellet and provided with high-salt drinking water.[2]
-
Treatment: Rats were treated for three weeks with one of the following:
-
Endpoint Measurement: Urinary albumin, urinary protein, and hemodynamic parameters were measured on a weekly basis.[2]
AT1R Transgenic Rat Model (AC1903)
-
Animal Model: A transgenic rat model of FSGS expressing the AT1 receptor.[1][8][10]
-
Treatment: Chronic administration of AC1903 (50 mg/kg, intraperitoneal, twice daily).[9]
-
Endpoint Measurement: Proteinuria, podocyte number, and pseudocyst formation were assessed.[8][9] Electrophysiology measurements in isolated glomeruli were also performed to confirm TRPC5 channel blockade.[8]
Anxiety and Depression Mouse Models (HC-070)
-
Animal Models: Standard laboratory mice.
-
Behavioral Tests:
-
Elevated Plus Maze (EPM): To assess anxiety-like behavior, with anxiogenic effects induced by cholecystokinin tetrapeptide (CCK-4).[3]
-
Marble Burying: To measure repetitive and anxiety-related behaviors.[3]
-
Tail Suspension and Forced Swim Tests: To evaluate antidepressant-like effects by measuring immobility time.[3]
-
-
Treatment: Oral administration of HC-070.[3]
Conclusion
The in vivo data strongly support the therapeutic potential of TRPC5 inhibition for both proteinuric kidney diseases and certain CNS disorders. Antagonists such as GFB-8438 and AC1903 have demonstrated robust efficacy in reducing proteinuria and preserving podocyte health in various rodent models of FSGS.[1][2][7] In parallel, compounds like HC-070 have shown promising anxiolytic and antidepressant-like effects in mice.[3] The progression of GFB-887 into Phase 2 clinical trials for kidney diseases further underscores the clinical relevance of this target.[12][15] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors and exploring their efficacy in a broader range of disease models.
References
- 1. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]
- 2. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with HC-070, a potent inhibitor of TRPC4 and TRPC5, leads to anxiolytic and antidepressant effects in mice | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Inhibition of the TRPC5 ion channel protects the kidney filter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. providence.elsevierpure.com [providence.elsevierpure.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Trpc5-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring the safe handling and proper disposal of chemical compounds is paramount. This document provides essential safety and logistical information for Trpc5-IN-4, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Disposal Procedures
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2762315-39-7) is not publicly available, guidance can be drawn from information on similar research compounds and general laboratory safety principles. The following procedures are recommended for the proper disposal of this compound.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.
Step-by-Step Disposal Guidance:
-
Chemical Waste Collection:
-
Treat all this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the solvents used to dissolve this compound.
-
The label should clearly identify the contents as "this compound waste" and include the primary solvent(s) used.
-
-
Avoid Environmental Release:
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1] Compounds of this nature can be harmful to aquatic life.[1]
-
In case of a spill, contain the material to prevent it from spreading. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the designated chemical waste container.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste container through your institution's EHS-approved hazardous waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Quantitative Data Summary
This compound is a potent inhibitor of TRPC5 and also shows activity against TRPC4. The following table summarizes its inhibitory concentrations.
| Target | IC50 Value |
| TRPC5 | 14.07 nM |
| TRPC4 | 65 nM |
Data sourced from MedchemExpress.[2]
Experimental Protocols Overview
Detailed experimental protocols for this compound are proprietary to the developing researchers. However, published literature describes its application in the following experimental contexts:
-
Cell Viability Assays: To assess the cytotoxicity of this compound, liver and kidney cells were incubated with the compound at concentrations of 1 and 10 μM for 24 hours. Cell viability was then measured to determine if the compound caused cellular damage. Results indicated that this compound did not reduce the viability of these cells, suggesting it is unlikely to damage the cellular components of the liver and kidney.[2]
-
Podocyte Rearrangement Assay: To investigate the functional effect of this compound on kidney cells, mouse podocyte cells (MPC5) were first treated with protamine sulfate (PS) to induce cytoskeletal rearrangement, a hallmark of podocyte injury. Subsequently, the cells were treated with varying concentrations of this compound (0.1, 0.3, 1, and 3 μM) for 30 minutes. The study found that this compound concentration-dependently reduced the PS-induced podocyte rearrangement.[2]
TRPC5 Signaling Pathway
The following diagram illustrates a key signaling pathway involving the TRPC5 ion channel. Activation of G-protein coupled receptors (GPCRs) can lead to the stimulation of TRPC5, resulting in an influx of calcium ions (Ca²⁺). This increase in intracellular calcium can then activate downstream effectors such as Calmodulin-dependent kinase II β (CaMKIIβ), which in turn phosphorylates the ubiquitin ligase Cdc20-APC, influencing processes like dendrite patterning in neurons.[3][4][5]
Caption: A simplified diagram of the TRPC5 signaling cascade.
References
- 1. TRPC5-IN-2|2304552-99-4|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TRPC5-regulated calcium signaling pathway controls dendrite patterning in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
